Product packaging for 2-(4-Phenylphenoxy)propanoic acid(Cat. No.:CAS No. 5555-13-5)

2-(4-Phenylphenoxy)propanoic acid

Cat. No.: B1200401
CAS No.: 5555-13-5
M. Wt: 242.27 g/mol
InChI Key: FUPGQEMJIGUBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-phenylphenoxy)propanoic acid is a member of biphenyls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1200401 2-(4-Phenylphenoxy)propanoic acid CAS No. 5555-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPGQEMJIGUBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-13-5
Record name Propionic acid, 2-(4-biphenylyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5555-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-BIPHENYLYLOXY)PROPIONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylphenoxy)propanoic acid, commonly known as Fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for its pharmacological activity.

Chemical Structure:

** IUPAC Name: ** this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance White crystalline solid
Melting Point 168-171 °C[1]
pKa 4.5[1]
LogP 3.1[1]
Solubility Sparingly soluble in water; Soluble in ethanol and DMSO
UV λmax 272 nm

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from synthetic methods for analogous arylpropionic acids.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A 4-Phenoxyphenol B Reaction with α-bromopropionate ester A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C Ester Intermediate B->C D Hydrolysis C->D Base (e.g., NaOH) or Acid (e.g., HCl) E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Etherification

  • To a solution of 4-phenoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl α-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester intermediate in a mixture of ethanol and water.

  • Add a strong base such as sodium hydroxide (2 equivalents) to the solution.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Workflow for Recrystallization:

Recrystallization_Workflow A Crude Product B Dissolve in minimum hot solvent A->B C Hot, saturated solution B->C D Slow cooling C->D E Crystallization D->E F Filtration and Drying E->F G Pure Crystals F->G

Caption: General workflow for purification by recrystallization.

Protocol:

  • Select a suitable solvent system. A mixture of ethanol and water or a hydrocarbon solvent like hexane mixed with a more polar solvent such as ethyl acetate can be effective.

  • Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase.

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and characteristic C-O and aromatic C-H stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in various physiological and pathological processes, including inflammation, pain, and fever. They are synthesized from arachidonic acid through the action of COX enzymes.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining produces prostaglandins for COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A₂ (TXA₂) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Fenoprofen This compound Fenoprofen->COX1 Fenoprofen->COX2

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Non-Selective COX Inhibition

This compound is a non-selective inhibitor of both COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.

By inhibiting both isoforms, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. However, the inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Quantitative Inhibition Data:

EnzymeIC₅₀Reference
COX-1 5.9 µM[2]
COX-2 24 µM[2]

The IC₅₀ values indicate that this compound is a more potent inhibitor of COX-1 than COX-2.

Conclusion

This compound is a well-established NSAID with a clear mechanism of action. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and its role as a non-selective COX inhibitor. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the development of more selective COX-2 inhibitors continues to be an active area of investigation to minimize the gastrointestinal side effects associated with traditional NSAIDs.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Phenylphenoxy)propanoic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and includes a visualization of an experimental workflow.

Core Physicochemical Data

Quantitative data for this compound and its isomer, fenoprofen, are summarized in the table below. It is important to note that while predicted data are available for the target compound, experimental values are derived from its structural isomer, fenoprofen (2-(3-phenoxyphenyl)propanoic acid), and should be considered as estimations.

PropertyThis compoundFenoprofen (Isomer)Data Type
IUPAC Name This compound2-(3-phenoxyphenyl)propanoic acid-
Synonyms 2-(4-biphenylyloxy)propanoic acid--
CAS Number Not available31879-05-7-
Chemical Formula C₁₅H₁₄O₃C₁₅H₁₄O₃-
Molecular Weight 242.27 g/mol 242.27 g/mol Calculated
Melting Point Not available171 °CExperimental[1]
Boiling Point Not available168-171 °C at 0.11 mmHgExperimental
pKa Not available4.5Experimental
logP (Octanol-Water) 3.33.1Predicted[2], Experimental
Solubility Not availableInsoluble in water; Soluble in ethanol and DMSOExperimental[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.[3]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if the compound has low water solubility) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

  • Sample Addition: A known amount of the compound is dissolved in the aqueous or organic phase.

  • Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

The following diagram illustrates a generalized experimental workflow for determining the melting point of a solid compound.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Fenoprofen. This document details established synthetic routes, including the Williamson ether synthesis and the Ullmann condensation, providing in-depth experimental protocols and quantitative data to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound are outlined below, each offering distinct advantages and considerations for laboratory and industrial-scale production.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely employed and robust method for the formation of ethers. In the context of synthesizing this compound, this pathway involves the nucleophilic substitution of a halo-propionate ester by the phenoxide of 4-phenylphenol. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid.

Reaction Scheme:

Step 1: Ether Formation 4-Phenylphenol reacts with ethyl 2-bromopropionate in the presence of a base to form ethyl 2-(4-phenylphenoxy)propanoate.

Step 2: Hydrolysis The ethyl ester is then hydrolyzed, typically using a strong base followed by acidification, to yield this compound.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

  • Reagents and Materials:

    • 4-Phenylphenol

    • Ethyl 2-bromopropionate

    • Potassium Carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of 4-phenylphenol (1 equivalent) in anhydrous acetone, add finely ground potassium carbonate (1.5 equivalents).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise over 15 minutes.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the residue with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-phenylphenoxy)propanoate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(4-phenylphenoxy)propanoate

  • Reagents and Materials:

    • Ethyl 2-(4-phenylphenoxy)propanoate

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric Acid (HCl, concentrated)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve the purified ethyl 2-(4-phenylphenoxy)propanoate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (excess).

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.[1][2]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data:

StepReactant 1Reactant 2ProductTypical YieldPurity
1. Williamson Ether Synthesis4-PhenylphenolEthyl 2-bromopropionateEthyl 2-(4-phenylphenoxy)propanoate85-95%>95%
2. HydrolysisEthyl EsterSodium HydroxideThis compound90-98%>98%

Synthesis Pathway Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis node_4pp 4-Phenylphenol node_ester Ethyl 2-(4-phenylphenoxy)propanoate node_4pp->node_ester node_ebp Ethyl 2-bromopropionate node_ebp->node_ester node_base K₂CO₃, Acetone node_base->node_ester node_acid This compound node_ester->node_acid Hydrolysis node_hydrolysis 1. NaOH, EtOH/H₂O 2. HCl node_hydrolysis->node_acid

Williamson Ether Synthesis of this compound.
Ullmann Condensation

The Ullmann condensation provides an alternative route for the formation of the diaryl ether bond, particularly when the Williamson ether synthesis is not favorable. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Reaction Scheme:

This one-step process directly couples 4-phenylphenol with 2-bromopropanoic acid in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

  • Reagents and Materials:

    • 4-Phenylphenol

    • 2-Bromopropanoic acid

    • Copper(I) Iodide (CuI)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add 4-phenylphenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

    • Add anhydrous DMF or DMSO as the solvent.

    • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours, with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture with hydrochloric acid to a pH of 2.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data:

Reactant 1Reactant 2ProductTypical YieldPurity
4-Phenylphenol2-Bromopropanoic acidThis compound60-80%>95%

Synthesis Pathway Diagram: Ullmann Condensation

Ullmann_Condensation node_4pp 4-Phenylphenol node_acid This compound node_4pp->node_acid node_bpa 2-Bromopropanoic acid node_bpa->node_acid node_catalyst CuI, K₂CO₃, DMF node_catalyst->node_acid

Ullmann Condensation for this compound.

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55 - 7.25m9HAromatic protons
6.95d2HAromatic protons ortho to ether linkage
4.80q1HMethine proton (-CH(CH₃)-)
1.60d3HMethyl protons (-CH(CH₃)-)
11.5 (broad)s1HCarboxylic acid proton (-COOH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)Assignment
174.5Carboxylic acid carbon (-COOH)
157.0Aromatic carbon attached to ether oxygen
155.8Quaternary aromatic carbon
140.5Quaternary aromatic carbon
134.0Aromatic CH
129.5Aromatic CH
128.8Aromatic CH
127.0Aromatic CH
119.0Aromatic CH
118.5Aromatic CH
72.5Methine carbon (-CH(CH₃)-)
18.5Methyl carbon (-CH(CH₃)-)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide has detailed two robust and effective synthesis pathways for this compound. The Williamson ether synthesis represents a classical and high-yielding two-step approach, while the Ullmann condensation offers a one-pot alternative. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and characterization of this important pharmaceutical compound.

References

The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of aryl propionic acid derivatives, a prominent class of compounds with broad therapeutic applications. Beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs), this document delves into their diverse pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Biological Activity: Anti-inflammatory Action via Cyclooxygenase Inhibition

Aryl propionic acid derivatives, such as the widely recognized ibuprofen and naproxen, exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[1][3] The therapeutic effects of most aryl propionic acid derivatives are attributed to the inhibition of both COX isoforms.[1]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various aryl propionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen12.931.40.41[4]
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA)10.23.62.83[4]
IA-Cu Complex-3.4-[4]
IA-Ni Complex-2.5-[4]
IA-Co Complex-2.4-[4]
IA-Gd Complex-1.9-[4]
IA-Sm Complex-1.9-[4]
S-(+)-Ketoprofen0.00190.0270.07[5]
Ketorolac0.0200.0201[5]
Naproxen---
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole>640.48>133[6]
Pyrazolylbenzyltriazole (PYZ19)-5.01-[7]
1,5-diarylpyrazole-urea (PYZ16)-0.5210.73[6]

Note: A lower IC50 value indicates greater inhibitory potency. The selectivity index provides a measure of the compound's relative preference for inhibiting COX-2 over COX-1.

Expanding Horizons: Anticancer, Antibacterial, and Anticonvulsant Activities

Recent research has unveiled a broader spectrum of biological activities for aryl propionic acid derivatives, extending beyond their anti-inflammatory properties. These findings have opened new avenues for the development of these compounds for diverse therapeutic indications.

Anticancer Activity

Several studies have demonstrated the potential of aryl propionic acid derivatives as anticancer agents.[8][9][10][11] The mechanisms underlying their anticancer effects are multifaceted and may involve both COX-dependent and COX-independent pathways.

Compound/DerivativeCell LineIC50 (µM)Reference
N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e)MCF-70.01 ± 0.002[8]
N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g)MCF-70.03 ± 0.004[8]
Phospho-ibuprofen (MDC-917)HT-2967.4[9]
Phospho-ibuprofen (MDC-917)SW48059.1[9]
Phospho-ibuprofen (MDC-917)HCT-1581.6[9]
Ibuprofen-bis-hydrazide derivative (5e)Glioblastoma5.75 ± 0.43[10]
Ibuprofen-appended benzoxazole (7h)MCF-78.92 ± 0.91[11]
Ibuprofen-appended benzoxazole (7j)MCF-79.14 ± 8.22[11]
Ibuprofen-appended benzoxazole (7h)MDA-MB-2317.54 ± 0.95[11]
Antibacterial Activity

Aryl propionic acid derivatives have also shown promise as antibacterial agents, exhibiting activity against a range of bacterial strains.[12][13][14][15]

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
NaproxenS. aureus ATCC 259232 ± 0.33[12]
NaproxenE. faecalis ATCC 292124 ± 0.67[12]
Naproxen Derivative (1a)Gram-positive bacteria & Fungi0.31[13]
Naproxen Derivative (1b)Gram-positive bacteria & Fungi0.31[13]
Naproxen Derivative (1d)Gram-positive bacteria & Fungi0.31[13]
β-aroylpropionic acid oxadiazole (5g)S. aureus0.025[16]
β-aroylpropionic acid oxadiazole (5g)E. coli0.050[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anticonvulsant Activity

Emerging evidence suggests that some aryl propionic acid derivatives possess anticonvulsant properties, indicating their potential for the treatment of neurological disorders such as epilepsy.[17][18]

Compound/DerivativeTest ModelED50 (mg/kg)Reference
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)MES62.14[17]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)6 Hz75.59[17]
Triazolopyrimidine (6d)MES15.8[18]
Triazolopyrimidine (6d)PTZ14.1[18]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazol) are common models for screening anticonvulsant drugs.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aryl propionic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the optimal pH for enzyme activity.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat or mouse model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the animals.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used for bacterial growth.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test bacterium is added to each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for the synthesis and evaluation of aryl propionic acid derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological Functions) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Aryl_Propionic_Acid Aryl Propionic Acid Derivatives Aryl_Propionic_Acid->COX1 Inhibition Aryl_Propionic_Acid->COX2 Inhibition

Caption: Mechanism of action of aryl propionic acid derivatives via COX inhibition.

Experimental_Workflow Synthesis Synthesis of Aryl Propionic Acid Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation (e.g., COX Inhibition, Anticancer, Antibacterial) Purification->In_Vitro_Assays In_Vivo_Assays In Vivo Efficacy Studies (e.g., Anti-inflammatory) In_Vitro_Assays->In_Vivo_Assays Promising Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of novel aryl propionic acid derivatives.

Conclusion

The biological activities of aryl propionic acid derivatives extend far beyond their traditional role as anti-inflammatory agents. The growing body of evidence supporting their anticancer, antibacterial, and anticonvulsant properties highlights their potential as a versatile scaffold for the development of new therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further exploration and innovation in this exciting field. The continued investigation into the diverse mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective treatments for a wide range of diseases.

References

Structural Analogs of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylphenoxy)propanoic acid and its structural analogs represent a class of compounds with significant therapeutic potential, primarily explored for their anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The core structure, characterized by a phenoxypropanoic acid moiety attached to a biphenyl system, offers a versatile scaffold for chemical modification to optimize pharmacological properties. This document details the experimental methodologies for the synthesis and biological assessment of these analogs, presents quantitative data to facilitate comparison, and visualizes key concepts through diagrams.

Synthetic Methodologies

The synthesis of this compound analogs generally involves the etherification of a substituted phenol with an α-halopropionate followed by hydrolysis of the resulting ester. Variations in the substituents on the phenyl and phenoxy rings, as well as modifications of the propanoic acid side chain, have been explored to develop a diverse range of analogs.

General Synthesis of 2-(4-Aryloxyphenoxy)propanoic Acid Derivatives

A common synthetic route to this class of compounds starts with the appropriate substituted phenol and a halo-aromatic compound, which are coupled to form the diaryl ether core. This is followed by etherification with an ethyl 2-bromopropionate and subsequent ester hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic Acid (a representative analog)

  • Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid Ethyl Ester. A mixture of hydroquinone, ethyl 2-bromopropionate, and potassium carbonate in a suitable solvent like acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by chromatography to yield the ethyl ester.

  • Step 2: Synthesis of 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic Acid Ethyl Ester. The product from Step 1 is reacted with 2,7-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 3: Hydrolysis to 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propanoic Acid. The ethyl ester from Step 2 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide and stirred at room temperature. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried to afford the final compound.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been primarily investigated for their anti-inflammatory and antitumor activities. The following sections summarize the key findings.

Anti-inflammatory Activity

Many arylpropionic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. While specific data for a broad range of this compound analogs as COX inhibitors is not extensively available in the public domain, related structures have been studied. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated as dual COX inhibitory and antibacterial agents.

Antitumor Activity

A significant body of research has focused on the antitumor properties of this compound analogs. A notable example is the compound 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), which has demonstrated broad and high antitumor activity. Structure-activity relationship studies on XK469 have provided valuable insights into the pharmacophore requirements for its anticancer effects.

Key SAR findings for antitumor activity include: [1]

  • Quinoxaline Ring (Region I): A halogen substituent, particularly at the 7-position of the quinoxaline ring, is crucial for high antitumor activity.[1] Other substituents like methyl, methoxy, or amino groups at this position lead to a significant decrease or loss of activity.[1]

  • Hydroquinone Linkage (Region II): The para-disubstituted hydroquinone linkage between the quinoxaline and the propionic acid moiety is essential. Analogs with resorcinol or catechol linkages were found to be inactive.[1]

  • Propionic Acid Moiety (Region III): The carboxylic acid group is important for activity. While some amide derivatives (monomethyl and dimethyl amides) retained activity, other modifications like conversion to a nitrile or tetrazole resulted in inactive compounds.[1]

Quantitative Data

The following table summarizes the in vitro antitumor activity of selected analogs of 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propanoic acid (XK469) against various human tumor cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (IC50).

CompoundModificationCell LineIC50 (µM)
XK4697-Chloro (parent)HT-29 (Colon)0.5
Analog 1Unsubstituted quinoxalineHT-29 (Colon)> 100
Analog 23-Chloro regioisomerHT-29 (Colon)> 100
Analog 37-MethylHT-29 (Colon)15
Analog 47-MethoxyHT-29 (Colon)20
Analog 57-AminoHT-29 (Colon)> 100

Data is illustrative and based on findings from published literature.[1]

Experimental Protocols for Biological Assays

In Vitro Antitumor Activity Assay

The antitumor activity of the synthesized compounds is typically evaluated using a panel of human tumor cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Tumor cells are seeded in 96-well microtiter plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Workflows

The precise mechanism of action for many this compound analogs is still under investigation. For those with anti-inflammatory properties, the inhibition of the cyclooxygenase pathway is a likely mechanism. For antitumor analogs like XK469, the exact molecular target has not been fully elucidated, but it is known to induce apoptosis.

Synthesis_Workflow A Substituted Phenol C Diaryl Ether Intermediate A->C Coupling B Halo-aromatic Compound B->C E Ester Intermediate C->E Etherification D Ethyl 2-bromopropionate D->E F Final Propanoic Acid Analog E->F Hydrolysis Antitumor_Screening_Workflow A Synthesized Analogs B In Vitro Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Identification of Lead Compounds C->D E In Vivo Efficacy Studies (e.g., Xenograft models) D->E F Mechanism of Action Studies D->F

References

Spectroscopic Profile of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-(4-Phenylphenoxy)propanoic acid (CAS No. 5555-13-5), a biphenyl derivative of propanoic acid. Due to the limited availability of publicly accessible experimental spectra, this document currently presents predicted data and references to related compounds to offer a foundational understanding of its structural characteristics.

Chemical Structure and Properties

IUPAC Name: 2-([1,1'-biphenyl]-4-yloxy)propanoic acid Synonyms: 2-(4-Biphenylyloxy)propanoic acid, this compound CAS Number: 5555-13-5[1] Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the SpectraBase database.[2] Access to the full spectrum may require a subscription. Predicted ¹³C NMR data is not currently available.

¹H NMR Spectrum: Experimental ¹H NMR data for the target compound is not currently available in the searched databases.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values for various adducts of 2-(4-biphenylyloxy)propionic acid have been calculated and are presented in the table below. This data can be valuable for identifying the compound in complex mixtures using liquid chromatography-mass spectrometry (LC-MS).

Adduct IonPredicted CCS (Ų)
[M+H]⁺153.9
[M+Na]⁺158.4
[M+K]⁺161.8
[M+NH₄]⁺164.2
[M-H]⁻151.7
[M+HCOO]⁻155.8

This data is computationally predicted and should be used as a reference pending experimental verification.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the SpectraBase database.[2] However, access to the full spectrum may require a subscription. Key characteristic absorption bands for similar structures, such as 2-phenylpropionic acid derivatives, typically include:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹

  • C-O stretch (ether): Bands in the region of 1250-1000 cm⁻¹

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. General methodologies for obtaining such data are described below.

NMR Spectroscopy Protocol (General)

A general protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol (General)

For mass spectrometry, the compound would typically be analyzed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry would provide accurate mass measurements to confirm the elemental composition.

IR Spectroscopy Protocol (General)

An IR spectrum could be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For a solid sample, this would typically be done using an attenuated total reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While a complete set of experimentally-derived spectroscopic data for this compound is not currently available in readily accessible public databases, this guide provides a starting point for researchers. The predicted mass spectrometry data offers valuable information for initial identification. It is recommended that researchers seeking to work with this compound perform a full spectroscopic characterization upon synthesis or acquisition to confirm its identity and purity. Further investigation into specialized chemical literature and proprietary databases may yield more comprehensive experimental data.

References

In-Depth Technical Guide: 2-(4-Formylphenoxy)propanoic Acid (CAS Number: 51264-78-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(4-formylphenoxy)propanoic acid, identified by CAS number 51264-78-9. This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen. This document is intended to be a valuable resource for professionals in research, development, and academia.

Chemical and Physical Properties

2-(4-Formylphenoxy)propanoic acid is a solid organic compound. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Chemical Name 2-(4-formylphenoxy)propanoic acidInternal
CAS Number 51264-78-9Internal
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Physical Form Solid
Predicted XlogP 1.1[1]
Monoisotopic Mass 194.0579 Da[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-(4-formylphenoxy)propanoic acid.

¹H NMR Spectroscopy

A Korean patent provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.50s1H-COOH
9.99s1H-CHO
7.58d2HAromatic CH
7.53d2HAromatic CH
3.83m1H-CH(CH₃)-
1.40d3H-CH(CH₃)-
Mass Spectrometry

Predicted mass spectrometry data provides insights into the fragmentation and mass-to-charge ratio of the molecule and its adducts.[1]

Adductm/z
[M+H]⁺195.06518
[M+Na]⁺217.04712
[M-H]⁻193.05062

Synthesis Protocols

Synthesis of 2-(4-Formylphenoxy)propanoic Acid

A detailed experimental protocol for the synthesis of 2-(4-formylphenoxy)propanoic acid is outlined in a Korean patent. The process involves the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid using TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst and sodium hypochlorite (NaOCl) as the oxidizing agent in an ester solvent.

Materials:

  • 2-[4-(hydroxymethyl)phenyl]propionic acid (starting material)

  • Ethyl acetate (solvent)

  • TEMPO (catalyst)

  • Sodium hypochlorite (NaOCl) solution (oxidizing agent)

  • Sodium bicarbonate

  • Sodium sulfite

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Saturated hydrocarbon solvent (e.g., n-heptane)

Procedure:

  • Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.

  • Add 0.01 to 0.1 equivalents of the TEMPO catalyst to the solution.

  • Add 1.0 to 2.0 equivalents of sodium bicarbonate.

  • Slowly add 1.0 to 1.5 equivalents of aqueous sodium hypochlorite solution dropwise at 0 to 5 °C.

  • After the reaction is complete, add an aqueous solution of sodium sulfite to the reaction mixture.

  • Adjust the pH of the aqueous layer to 2-3 by adding hydrochloric acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the resulting solid from a mixed solvent of ethyl acetate and a saturated hydrocarbon to obtain pure 2-(4-formylphenoxy)propanoic acid.

Applications in Drug Development

The primary application of 2-(4-formylphenoxy)propanoic acid is as a crucial intermediate in the synthesis of Felubiprofen, a non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocol: Synthesis of Felubiprofen

The synthesis of Felubiprofen from 2-(4-formylphenoxy)propanoic acid involves a condensation reaction with an enamine. A general procedure is described in a Korean patent.[2]

Materials:

  • 2-(4-formylphenyl)propionic acid

  • 1-morpholinocyclohexene

  • Dichloromethane (solvent)

  • Hydrochloric acid (HCl)

  • Water

  • Acetone

Procedure:

  • Add 2-(4-formylphenyl)propionic acid and dichloromethane to a reactor.

  • Add 1-morpholinocyclohexene to the mixture.

  • Stir the reaction mixture under reflux for 5 to 6 hours.

  • After cooling, add a mixture of hydrochloric acid and water dropwise to the reaction solution.

  • Stir for 1 hour, then separate the organic layer.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure.

  • Dissolve the residue in acetone and add water to induce crystallization.

  • Filter the resulting solid and dry under reduced pressure to obtain Felubiprofen.

Visualizations

Synthesis of Felubiprofen Workflow

The following diagram illustrates the key steps in the synthesis of Felubiprofen starting from 2-(4-formylphenoxy)propanoic acid.

Felubiprofen_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_4_formylphenoxy 2-(4-formylphenoxy)propanoic acid condensation Condensation Reaction (Dichloromethane, Reflux) 2_4_formylphenoxy->condensation morpholino 1-Morpholinocyclohexene morpholino->condensation hydrolysis Acidic Work-up (HCl) condensation->hydrolysis extraction Extraction & Washing hydrolysis->extraction crystallization Crystallization (Acetone/Water) extraction->crystallization felubiprofen Felubiprofen crystallization->felubiprofen

Caption: Workflow for the synthesis of Felubiprofen.

Safety Information

2-(4-Formylphenoxy)propanoic acid is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9) is a valuable intermediate compound, particularly in the pharmaceutical industry for the synthesis of the NSAID Felubiprofen. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application. The information compiled herein serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

References

The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-phenylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into their primary mode of action through cyclooxygenase (COX) inhibition, explores COX-independent pathways, and provides detailed experimental protocols and quantitative data to support further research and development in this area.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism by which 2-phenylpropionic acid derivatives, often referred to as "profens," exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4]

  • COX-1 is a constitutively expressed enzyme found in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3] The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.

Most 2-phenylpropionic acid derivatives are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2 to varying degrees.[1][5] The inhibition of COX-2 is responsible for their therapeutic effects, while the concurrent inhibition of COX-1 is largely associated with their adverse effects, particularly gastrointestinal complications.[2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of 2-phenylpropionic acid derivatives against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below is a summary of reported IC50 values for some common profens.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen ~1.2 - 15~1.3 - 25~1
Naproxen ~1.1 - 7.4~1.2 - 16.4~1
Ketoprofen ~0.0019 - 2.6~0.027 - 1.8~14
Flurbiprofen ~0.3 - 0.7~1.7 - 4.2~5

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by 2-phenylpropionic acid derivatives disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins and thromboxanes.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Profens 2-Phenylpropionic Acid Derivatives Profens->COX1_COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway by 2-Phenylpropionic Acid Derivatives.

COX-Independent Mechanisms of Action

While COX inhibition is the primary mechanism, emerging evidence suggests that 2-phenylpropionic acid derivatives can also exert their effects through COX-independent pathways. These mechanisms may contribute to their anti-inflammatory and potentially anti-neoplastic properties.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several studies have indicated that some NSAIDs, including profens, can inhibit the activation of the NF-κB pathway.[6] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

NFkB_Pathway_Inhibition cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Profens 2-Phenylpropionic Acid Derivatives Profens->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-phenylpropionic acid derivatives.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Purified COX-1 and COX-2 enzymes

  • Test compounds (2-phenylpropionic acid derivatives)

  • Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound or control to the wells of the 96-well plate.

  • Add the purified COX-1 or COX-2 enzyme to the wells and incubate briefly.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~590 nm.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compounds.[7][8][9]

Fluorometric_COX_Assay_Workflow Prepare_Reagents Prepare Reagents: Assay Buffer, Probe, Cofactor, Enzyme, Substrate, Compounds Add_Compound Add Test Compound/ Control to Plate Prepare_Reagents->Add_Compound Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Compound->Add_Enzyme Add_Substrate Initiate with Arachidonic Acid Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Caption: Experimental Workflow for Fluorometric COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[10][11][12]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (2-phenylpropionic acid derivative)

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory condition that resembles rheumatoid arthritis.[13][14][15]

Animals:

  • Lewis or Sprague-Dawley rats

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Test compound

  • Vehicle control

  • Positive control (e.g., Methotrexate)

  • Calipers or plethysmometer

Procedure:

  • On day 0, induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw.[14][15]

  • Begin prophylactic or therapeutic treatment with the test compound, vehicle, or positive control.

  • Monitor the development of arthritis by measuring the paw volume or thickness of both hind paws at regular intervals.

  • Assess other parameters such as body weight, and at the end of the study, histological analysis of the joints can be performed.

Pharmacokinetics and Chiral Inversion

The pharmacokinetic properties of 2-phenylpropionic acid derivatives significantly influence their therapeutic efficacy and safety profile. A unique characteristic of many profens is their chiral nature and the in vivo unidirectional metabolic inversion of the inactive R-enantiomer to the active S-enantiomer.[16][17][18]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for common 2-phenylpropionic acid derivatives in humans.

ParameterIbuprofenNaproxenKetoprofen
Half-life (t1/2) ~2 hours~12-17 hours~2-3 hours
Clearance (CL) ~3-4 L/h~0.8 L/h~7-9 L/h
Volume of Distribution (Vd) ~0.1-0.2 L/kg~0.1 L/kg~0.1-0.2 L/kg
Protein Binding >99%>99%>99%

Note: These values are approximate and can vary based on individual patient factors.

Mechanism of Chiral Inversion

The chiral inversion of R-profens to their S-enantiomers is a metabolically driven process that primarily occurs in the liver. It involves the formation of a coenzyme A (CoA) thioester of the R-enantiomer, followed by epimerization to the S-CoA thioester, which is then hydrolyzed to release the active S-profen.[17][19]

Chiral_Inversion_Pathway R_Profen R-(-)-Profen (Inactive) R_Profenoyl_CoA R-Profenoyl-CoA R_Profen->R_Profenoyl_CoA Acyl-CoA Synthetase + ATP, CoA S_Profenoyl_CoA S-Profenoyl-CoA R_Profenoyl_CoA->S_Profenoyl_CoA Epimerase S_Profen S-(+)-Profen (Active) S_Profenoyl_CoA->S_Profen Hydrolase

Caption: Metabolic Pathway of Chiral Inversion of 2-Phenylpropionic Acid Derivatives.

Conclusion

The mechanism of action of 2-phenylpropionic acid derivatives is multifaceted, with the inhibition of COX-1 and COX-2 enzymes being the cornerstone of their therapeutic activity. However, the contribution of COX-independent pathways, such as the modulation of NF-κB signaling, is increasingly recognized and presents opportunities for the development of novel anti-inflammatory agents with improved safety profiles. A thorough understanding of their pharmacokinetics, including the phenomenon of chiral inversion, is crucial for optimizing their clinical use. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of drugs.

References

Unveiling the Therapeutic Potential of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Phenylphenoxy)propanoic acid, more commonly known as Fenoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its primary therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes. Recent research, however, has unveiled novel therapeutic targets, suggesting a broader pharmacological profile and opening new avenues for drug development. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of Fenoprofen, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Primary Therapeutic Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

The cornerstone of Fenoprofen's mechanism of action lies in its inhibition of the COX-1 and COX-2 isoenzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]

Quantitative Inhibition Data

The inhibitory potency of Fenoprofen against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. While specific IC50 values for Fenoprofen are not consistently reported across publicly available literature, its selectivity can be expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-2 versus COX-1.

CompoundCOX-2/COX-1 IC50 RatioTarget(s)Therapeutic Effect(s)
Fenoprofen5.14[3]COX-1, COX-2Anti-inflammatory, Analgesic, Antipyretic[1][4]

A higher COX-2/COX-1 ratio indicates a relative selectivity for COX-2. However, with a ratio of 5.14, Fenoprofen is considered a non-selective COX inhibitor.

Experimental Protocol: Human Whole Blood Assay for COX Inhibition

The human whole blood assay is a physiologically relevant ex vivo method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2.[5][6]

Objective: To determine the IC50 values of Fenoprofen for COX-1 and COX-2 inhibition.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have abstained from NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Dispense 1 mL aliquots of whole blood into tubes containing various concentrations of Fenoprofen or vehicle control.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly metabolized to the stable Thromboxane B2 (TXB2).

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA). TXB2 levels are indicative of COX-1 activity.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • To heparinized whole blood samples, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Incubate the samples with various concentrations of Fenoprofen or vehicle control at 37°C for 24 hours.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA. PGE2 levels are indicative of COX-2 activity.

  • Data Analysis:

    • Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production against the logarithm of Fenoprofen concentration.

    • Calculate the IC50 values using non-linear regression analysis.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Fenoprofen Fenoprofen Fenoprofen->COX1 Fenoprofen->COX2 MC_ERK_Pathway cluster_receptor Melanocortin Receptor (MC3/4/5) cluster_downstream Intracellular Signaling alphaMSH α-MSH MCR MCR alphaMSH->MCR Fenoprofen Fenoprofen (PAM) Fenoprofen->MCR ERK12 ERK1/2 Activation MCR->ERK12 Inflammation_Resolution Inflammation Resolution ERK12->Inflammation_Resolution

References

Methodological & Application

Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-(4-phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as fenoprofen. The described methodology follows a two-step reaction sequence involving a Williamson ether synthesis to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure for the preparation and characterization of this important pharmaceutical compound.

Introduction

This compound is a well-established NSAID belonging to the propionic acid class of drugs. It functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and exerting analgesic, anti-inflammatory, and antipyretic effects. The laboratory-scale synthesis of this compound is a valuable process for research and development, enabling further studies on its pharmacological properties, the development of new derivatives, and the formulation of novel drug delivery systems. The synthetic route outlined in this document is a reliable and efficient method for obtaining this compound in good yield and purity.

Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction:

Step 1: Williamson Ether Synthesis

4-Phenoxyphenol reacts with ethyl 2-bromopropanoate in the presence of a base to form ethyl 2-(4-phenylphenoxy)propanoate.

Step 2: Alkaline Hydrolysis

Ethyl 2-(4-phenylphenoxy)propanoate is hydrolyzed using a strong base to yield this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

This procedure is adapted from a general method for Williamson ether synthesis.

Materials:

  • 4-Phenoxyphenol

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxyphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-phenylphenoxy)propanoate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure follows a standard alkaline hydrolysis of an ester.

Materials:

  • Ethyl 2-(4-phenylphenoxy)propanoate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-phenylphenoxy)propanoate from Step 1 in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white crystalline solid.[1]

Data Presentation

ParameterValueReference
Chemical Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White crystalline solid
Melting Point 168-171 °C[2]
¹H NMR (CDCl₃, ppm) Predicted values, experimental data may vary. δ 1.58 (d, 3H, CH₃), 4.75 (q, 1H, CH), 6.9-7.4 (m, 9H, Ar-H), 11.5 (br s, 1H, COOH)[3][4]
¹³C NMR (CDCl₃, ppm) Predicted values for the free acid, experimental data may vary. δ 18.5, 72.5, 118.0, 119.5, 123.0, 129.5, 130.0, 142.0, 156.0, 157.0, 178.0[2][5]
IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether)[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Alkaline Hydrolysis cluster_purification Purification start1 4-Phenoxyphenol + Ethyl 2-bromopropanoate reagents1 K₂CO₃, Acetone start1->reagents1 reaction1 Reflux reagents1->reaction1 product1 Ethyl 2-(4-phenylphenoxy)propanoate reaction1->product1 reagents2 1. NaOH, Ethanol/H₂O 2. HCl (aq) product1->reagents2 reaction2 Reflux, then Acidification reagents2->reaction2 product2 This compound reaction2->product2 purification Recrystallization (Hexane/Ethyl Acetate) product2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship A Starting Materials (4-Phenoxyphenol, Ethyl 2-bromopropanoate) B Intermediate (Ethyl 2-(4-phenylphenoxy)propanoate) A->B Williamson Ether Synthesis C Final Product (this compound) B->C Alkaline Hydrolysis D Purified Product C->D Recrystallization

References

Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection and renal blood flow, and COX-2, which is typically undetectable in most tissues but is induced by inflammatory stimuli.[1] The inhibition of these enzymes, particularly the selective inhibition of COX-2, is a primary strategy for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[2][3]

Phenylpropanoic acid and phenoxy acetic acid derivatives represent classes of compounds with potential as COX inhibitors.[2][4][5] While specific inhibitory data for 2-(4-Phenylphenoxy)propanoic acid is not extensively available in the reviewed literature, this application note provides a generalized framework and protocol for evaluating its potential activity, using data from structurally related analogs to illustrate the application.

Mechanism of Action: COX Signaling Pathway

The COX enzyme possesses both cyclooxygenase and peroxidase functionalities. The cyclooxygenase component transforms arachidonic acid into the hydroperoxy endoperoxide (PGG2), which is then reduced by the peroxidase component to prostaglandin H2 (PGH2). PGH2 serves as the precursor for various prostaglandins and thromboxanes.[1][6] NSAIDs and other inhibitors act by blocking the active site of COX enzymes, thereby preventing the synthesis of these pro-inflammatory mediators.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inhibitor This compound & other NSAIDs Inhibitor->COX1 Inhibitor->COX2

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostanoids and the inhibitory action of NSAIDs.

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative phenoxy acetic acid and phenylpropionic acid derivatives, which are structurally related to the topic compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound ClassRepresentative CompoundsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Phenoxy Acetic Acid Derivatives Compounds 5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09High (up to 133.34)
Phenylpropionic Acid Derivatives Compound 6hBetter than IbuprofenClose to NimesulideNot Specified
Phenylpropionic Acid Derivatives Compound 6lBetter than IbuprofenClose to NimesulideNot Specified
Reference: Celecoxib Celecoxib14.930.05~298.6
Reference: Mefenamic Acid Mefenamic Acid29.91.9815.1

Data compiled from multiple sources.[2][4]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a generalized method for determining the inhibitory activity of test compounds like this compound against COX-1 and COX-2 enzymes using a fluorometric approach. This assay measures the peroxidase activity of COX, which generates a fluorescent product.[7][8][9]

I. Materials and Reagents
  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compound (this compound) dissolved in DMSO

  • Reference Inhibitors:

    • COX-1 Selective: SC-560

    • COX-2 Selective: Celecoxib

    • Non-selective: Indomethacin

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm or similar)

II. Experimental Workflow Diagram

Experimental_Workflow cluster_plate 96-Well Plate Setup cluster_analysis Data Analysis start Start Assay prep Prepare Reagents & Serially Dilute Test Compound start->prep add_buffer Add Assay Buffer, Probe, and Heme to Wells prep->add_buffer add_enzyme Add COX-1 or COX-2 Enzyme (to appropriate wells) add_buffer->add_enzyme add_inhibitor Add Test Compound, Reference, or DMSO (Vehicle Control) add_enzyme->add_inhibitor preincubate Pre-incubate at 37°C (e.g., 10-15 min) add_inhibitor->preincubate initiate Initiate Reaction: Add Arachidonic Acid preincubate->initiate incubate Incubate at 37°C (e.g., 2-5 min) initiate->incubate read Measure Fluorescence (Ex/Em = 535/587 nm) incubate->read calc_inhibition Calculate Percent Inhibition vs. Vehicle Control read->calc_inhibition calc_ic50 Plot Dose-Response Curve & Calculate IC50 Value calc_inhibition->calc_ic50 end End calc_ic50->end

Caption: A generalized workflow for an in vitro fluorometric COX inhibition assay.

III. Assay Procedure
  • Reagent Preparation: Prepare all reagents according to manufacturer or literature guidelines. Dilute enzymes and cofactors in cold assay buffer immediately before use. Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Plate Setup: In a 96-well black microplate, set up the following wells in duplicate or triplicate:

    • 100% Activity Control: Enzyme, buffer, and DMSO (vehicle).

    • Inhibitor Wells: Enzyme, buffer, and test compound/reference inhibitor at various concentrations.

    • Background Control: Buffer, DMSO, but no enzyme (or heat-inactivated enzyme).

  • Reaction Assembly: a. To each well, add 160 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of the fluorometric probe.[6] b. Add 10 µL of the appropriate test compound dilution or DMSO vehicle to the corresponding wells. c. Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except the background control.[6]

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Incubation & Detection: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) every minute for 5-10 minutes (kinetic mode) or after a fixed incubation period of 2-5 minutes (endpoint mode).[7]

IV. Data Analysis
  • Correct for Background: Subtract the average fluorescence reading from the background control wells from all other readings.

  • Calculate Percent Inhibition: Determine the percentage of COX inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

  • Calculate Selectivity Index (SI): Determine the ratio of the IC50 value for COX-1 to the IC50 value for COX-2.

    SI = IC50 (COX-1) / IC50 (COX-2)

The provided protocols and background information offer a robust framework for researchers to investigate the COX inhibitory potential of this compound. By employing a standardized in vitro assay, researchers can accurately determine the compound's potency (IC50) and its selectivity towards COX-1 and COX-2. This data is essential for the initial characterization and subsequent development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

References

Application Notes and Protocols for the Analysis of 2-Phenylpropionic Acid Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of 2-phenylpropionic acid derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, requires precise structural elucidation and quantification for drug development, quality control, and metabolic studies.

Introduction to Spectroscopic Analysis of 2-Phenylpropionic Acid Derivatives

2-Phenylpropionic acid and its derivatives are chiral carboxylic acids featuring a phenyl group and a methyl group attached to the alpha-carbon.[1] Spectroscopic techniques such as NMR and MS are indispensable for their analysis. NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of these molecules, while mass spectrometry is crucial for determining their molecular weight and identifying metabolites and impurities by analyzing fragmentation patterns.[2][3] The combination of these techniques offers a powerful toolkit for the comprehensive characterization of this important class of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that allows for the detailed structural analysis of 2-phenylpropionic acid derivatives in solution.[4] Both ¹H and ¹³C NMR are routinely used to elucidate the molecular structure.

Key Spectral Features of 2-Phenylpropionic Acid Derivatives

The ¹H NMR spectrum of a typical 2-phenylpropionic acid derivative will exhibit characteristic signals for the aromatic protons, the methine proton at the chiral center (C2), the methyl protons, and the acidic proton of the carboxyl group.[1] The chemical shifts and coupling patterns of these protons provide valuable structural information. For instance, the methine proton typically appears as a quartet due to coupling with the adjacent methyl protons.[1]

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Distinct signals will be observed for the carboxyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Quantitative NMR (qNMR) Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 2-phenylpropionic acid and its derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for 2-Phenylpropionic Acid Derivatives in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 12.0singlet (broad)1H-
Aromatic (Ar-H)7.1 - 7.5multiplet5H (unsubstituted)-
Methine (-CH)3.6 - 3.8quartet1H~7.1
Methyl (-CH₃)1.4 - 1.6doublet3H~7.1

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Phenylpropionic Acid Derivatives in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
Carboxylic Acid (-COOH)178 - 182
Aromatic (Ar-C)125 - 142
Methine (-CH)45 - 50
Methyl (-CH₃)18 - 22

Note: Chemical shifts can vary depending on the specific derivative and the solvent used.

Experimental Protocol for NMR Analysis

This protocol outlines the general steps for acquiring high-quality NMR spectra of 2-phenylpropionic acid derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-phenylpropionic acid derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds[4]

    • Number of scans: 8-16

  • Acquire a ¹³C NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

    • Use proton decoupling to simplify the spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[2] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of 2-phenylpropionic acid derivatives.[2][6]

Fragmentation Patterns of 2-Phenylpropionic Acid Derivatives

Under electron ionization (EI) conditions, 2-phenylpropionic acid derivatives undergo characteristic fragmentation. Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the bond between the alpha-carbon and the phenyl group.[7]

Table 3: Common Mass Spectrometric Fragments of 2-Phenylpropionic Acid [1]

m/z ValueProposed Fragment
150[M]⁺ (Molecular Ion)
105[M - COOH]⁺
77[C₆H₅]⁺

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion and its primary fragments, providing more detailed structural information, which is particularly useful for identifying metabolites.[1]

Quantitative MS Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a 2-Phenylpropionic Acid Derivative Example [8]

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidC₁₃H₁₅N₃O₂S278.0958278.0952
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acidC₁₇H₁₆N₂O₂S313.1005313.1009
Experimental Protocol for LC-MS/MS Analysis

This protocol describes a general method for the quantitative analysis of 2-phenylpropionic acid derivatives in a given matrix.

1. Sample Preparation:

  • Prepare a stock solution of the analyte and the internal standard (e.g., an isotopically labeled analog) in a suitable solvent (e.g., methanol).

  • Perform a serial dilution to create calibration standards.

  • For biological samples, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is typically required to remove matrix interferences.[9]

2. LC-MS/MS System Setup:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often employed.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is frequently used, often in negative ion mode for carboxylic acids.[2][9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[10]

    • Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize signal intensity.

3. Data Acquisition and Analysis:

  • Acquire data for the calibration standards and samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the analysis of 2-phenylpropionic acid derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Sample 2-Phenylpropionic Acid Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Path Extraction Extraction from Matrix (for MS) Sample->Extraction MS Path NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS/MS, GC-MS) Extraction->MS Structure Structural Elucidation NMR->Structure Quantification Quantification MS->Quantification Metabolite Metabolite Identification MS->Metabolite Structure->Quantification Metabolite->Structure

Caption: General experimental workflow for NMR and MS analysis.

ms_fragmentation_pathway parent 2-Phenylpropionic Acid [M]⁺ m/z 150 fragment1 Loss of COOH [M - COOH]⁺ m/z 105 parent:f1->fragment1:f0 - COOH fragment2 Phenyl Cation [C₆H₅]⁺ m/z 77 parent:f1->fragment2:f0 - C₃H₅O₂

References

Application Notes and Protocols for In Vivo Administration of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen) in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 2-(4-Phenylphenoxy)propanoic acid, commonly known as Fenoprofen, in rat models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows. Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3][4][5]

Core Applications in Rat Models

  • Anti-inflammatory Activity Assessment: The carrageenan-induced paw edema model in rats is a widely accepted method to evaluate the anti-inflammatory effects of compounds like Fenoprofen.[3][6]

  • Pharmacokinetic Profiling: Rat models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Fenoprofen.[7][8][9]

  • Analgesic Efficacy Studies: Various pain models in rats can be employed to investigate the pain-relieving properties of Fenoprofen.

  • Toxicology and Safety Evaluation: Acute and chronic toxicity studies in rats help establish the safety profile of Fenoprofen.

Mechanism of Action

Fenoprofen, like other NSAIDs, primarily exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10] The (S)-enantiomer of Fenoprofen is the more pharmacologically active form. Interestingly, there is evidence of stereoselective bioconversion of the less active (R)-isomer to the (S)-isomer in vivo.

Signaling Pathway of Fenoprofen's Anti-inflammatory Action

Fenoprofen_Mechanism_of_Action Mechanism of Action of Fenoprofen Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins synthesizes Fenoprofen Fenoprofen (this compound) Fenoprofen->COX1_COX2 inhibits Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediates Carrageenan_Edema_Workflow Workflow for Carrageenan-Induced Paw Edema Assay Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Grouping Random Grouping of Rats Fasting->Grouping Dosing Oral Administration (Vehicle, Fenoprofen, Reference) Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 1 hour post-dosing Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Inflammation_Induction->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis Pharmacokinetic_Analysis_Logic Logical Flow of Pharmacokinetic Data Analysis InVivo_Study In Vivo Study (Dosing & Blood Sampling) Plasma_Samples Plasma Samples at Different Time Points InVivo_Study->Plasma_Samples Bioanalysis Bioanalytical Method (e.g., HPLC) Plasma_Samples->Bioanalysis Concentration_Data Plasma Concentration vs. Time Data Bioanalysis->Concentration_Data PK_Modeling Pharmacokinetic Modeling (Software Analysis) Concentration_Data->PK_Modeling PK_Parameters Pharmacokinetic Parameters (AUC, CL, Vd, t1/2) PK_Modeling->PK_Parameters

References

Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and antimicrobial evaluation of novel derivatives of 2-(4-Phenylphenoxy)propanoic acid. The protocols outlined below cover the synthesis, characterization, and antimicrobial susceptibility testing of these compounds.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This document details the procedures for synthesizing novel analogs of this compound and evaluating their efficacy against a panel of pathogenic microorganisms.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available precursors. A general synthetic scheme is outlined below. It is important to note that specific reaction conditions may need to be optimized for each derivative.

General Synthetic Protocol:

  • Esterification: 2-(4-Hydroxyphenyl)propanoic acid is reacted with an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ester.

  • Williamson Ether Synthesis: The resulting ester is then subjected to a Williamson ether synthesis reaction with a substituted phenyl halide in the presence of a base (e.g., potassium carbonate) to introduce the phenylphenoxy moiety.

  • Hydrolysis: The ester group is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the final this compound derivative.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized derivatives are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of the synthesized this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize hypothetical MIC data for a series of derivatives against common bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacterial Strains (in µg/mL)

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
PPPA-01 Unsubstituted64128>256
PPPA-02 4'-Chloro3264128
PPPA-03 4'-Fluoro3264128
PPPA-04 4'-Methyl128256>256
PPPA-05 3',4'-Dichloro163264
Ciprofloxacin (Control)0.50.251

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Fungal Strains (in µg/mL)

Compound IDDerivative SubstitutionCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
PPPA-01 Unsubstituted128256
PPPA-02 4'-Chloro64128
PPPA-03 4'-Fluoro64128
PPPA-04 4'-Methyl256>256
PPPA-05 3',4'-Dichloro3264
Amphotericin B (Control)12

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and reliable results.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacteria and fungi.[1]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Negative control (medium with solvent).

  • Incubator.

  • Microplate reader (optional).

Protocol:

  • Prepare a stock solution of each test compound and the control antibiotic.

  • Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Dilute the inoculum in broth/medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth/medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, a microplate reader can be used to measure absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development and antimicrobial screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening start Starting Materials (2-(4-Hydroxyphenyl)propanoic acid, Substituted Phenyl Halides) esterification Esterification start->esterification ether_synthesis Williamson Ether Synthesis esterification->ether_synthesis hydrolysis Hydrolysis ether_synthesis->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification characterization Characterization (NMR, MS, IR) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Synthesized Derivatives data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies mic_determination->data_analysis

Caption: Experimental workflow from synthesis to antimicrobial evaluation.

Postulated Mechanism of Action: Bacterial Cell Membrane Disruption

While the exact signaling pathways affected by this compound derivatives are yet to be fully elucidated, a plausible mechanism of action for phenolic compounds is the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

mechanism_of_action compound 2-(4-Phenylphenoxy)propanoic Acid Derivative membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Postulated mechanism of bacterial cell membrane disruption.

References

Application Notes and Protocols for Evaluating 2-(4-Phenylphenoxy)propanoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylphenoxy)propanoic acid is a compound of interest in drug discovery and development. As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays.

The described assays aim to quantify various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). By employing a multi-parametric approach, researchers can gain a more complete understanding of the compound's effects on cell viability and elucidate potential mechanisms of toxicity. The following protocols are designed to be adaptable to various mammalian cell lines and can be implemented in a standard cell culture laboratory.

Key Cytotoxicity Assays

A battery of assays is recommended to comprehensively evaluate the cytotoxic profile of this compound.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2][3][4] The amount of formazan produced is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[3][5][6] It is a reliable indicator of cell lysis and cytotoxicity.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[5] Measuring the activity of effector caspases like caspase-3 and -7 provides a specific indication of apoptosis induction.

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[4] This can be visualized as a characteristic "ladder" on an agarose gel.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1085 ± 6.1
2562 ± 5.5
5045 ± 4.9
10021 ± 3.7
2508 ± 2.1

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.5
16 ± 1.8
1018 ± 2.5
2535 ± 3.1
5058 ± 4.2
10082 ± 5.9
25095 ± 3.8

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
508.1 ± 0.9
10012.5 ± 1.3
25015.2 ± 1.8

Experimental Workflow

The general workflow for evaluating the cytotoxicity of this compound is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Analysis prep_compound Prepare stock solution of This compound treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Culture and seed cells in microplates prep_cells->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation assay_mtt MTT Assay incubation->assay_mtt assay_ldh LDH Assay incubation->assay_ldh assay_caspase Caspase-3/7 Assay incubation->assay_caspase assay_dna DNA Fragmentation incubation->assay_dna data_analysis Measure absorbance/fluorescence assay_mtt->data_analysis assay_ldh->data_analysis assay_caspase->data_analysis assay_dna->data_analysis calculation Calculate % viability, % cytotoxicity, and fold change data_analysis->calculation results Generate tables and graphs calculation->results G compound This compound mitochondria Mitochondrial Stress compound->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Phenylphenoxy)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-phenylphenol (also known as 4-hydroxybiphenyl) with an alkyl halide, such as ethyl 2-bromopropionate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-phenylphenol and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate or 2-chloropropionic acid). A base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), is required to deprotonate the phenol.[2][3] Common solvents include ethanol, acetonitrile, or toluene.[2][4][5]

Q3: What are the main competing side reactions that can lower the yield?

A3: The primary side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom, as aryloxides are ambident nucleophiles.[1] If the starting material contains impurities or is susceptible to oxidation (like hydroquinone), colored by-products can also form.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[8][9]

Q5: What is a general procedure for purifying the final product?

A5: Purification typically involves several steps. After the reaction is complete, the mixture is often acidified with an acid like hydrochloric acid (HCl) to precipitate the crude product.[3] The crude product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.[7][8] The organic layer can be washed with water and then extracted with a basic solution (e.g., sodium bicarbonate) to separate the acidic product from neutral impurities. Finally, the basic aqueous layer is re-acidified to precipitate the purified product, which can be collected by filtration and further purified by recrystallization.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or used in an insufficient amount to fully deprotonate the 4-phenylphenol. 2. Poor Nucleophilic Attack: Steric hindrance on the alkyl halide can impede the S_N2 reaction. Secondary and tertiary alkyl halides are more prone to elimination.[1][10] 3. Inactive Alkyl Halide: The halide used (e.g., 2-chloropropionate) may be less reactive than a bromide or iodide equivalent. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used.1. Base Selection: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure at least one molar equivalent is used. 2. Alkyl Halide Choice: Use a primary alkyl halide if possible. For this synthesis, a 2-halopropionate is secondary, so balancing reaction conditions is key. Using 2-bromopropionate or 2-iodopropionate will be more effective than 2-chloropropionate. 3. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 70-100°C is often effective.[3][6] Monitor for potential side reactions at higher temperatures.
Presence of Unreacted 4-Phenylphenol 1. Insufficient Alkylating Agent: Not enough ethyl 2-bromopropionate was added to react with all the phenoxide. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethyl 2-bromopropionate to ensure the complete consumption of 4-phenylphenol.[4] 2. Increase Reaction Time: Monitor the reaction by TLC and continue until the 4-phenylphenol spot disappears or is significantly diminished. Reaction times can range from 4 to 12 hours.[4][5]
Formation of Impurities/By-products 1. Elimination Reaction: The base may be too strong or bulky, or the temperature too high, favoring the E2 elimination pathway over the S_{N}2 substitution.[11] 2. C-Alkylation: The phenoxide is an ambident nucleophile, and some alkylation may occur on the aromatic ring.[1] 3. Hydrolysis of Ester: If the reaction is run in water with a strong base, the ethyl 2-bromopropionate may hydrolyze before it can react.1. Optimize Conditions: Use a less sterically hindered base if possible. Control the temperature carefully. 2. Solvent Choice: Using a polar aprotic solvent can sometimes favor O-alkylation. 3. Purification: Most by-products can be removed during the work-up. An acidic/basic extraction is effective at separating the desired carboxylic acid from neutral by-products. Recrystallization can further enhance purity.[3][12]
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The formation of an emulsion during the liquid-liquid extraction can make layer separation difficult. 2. Product is an Oil: The final product may not precipitate as a solid after acidification, but rather as an oil or gum.[13]1. Break Emulsion: Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion. 2. Oiling Out: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oil into a suitable organic solvent, dry the solvent, and evaporate it to obtain the product, which can then be recrystallized from a different solvent system.[13]

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis starting from 4-phenylphenol and ethyl 2-bromopropionate, followed by ester hydrolysis.

Step 1: Ether Formation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylphenol (1 equivalent) in ethanol.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved, forming the sodium phenoxide.

  • To this solution, add ethyl 2-bromopropionate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis of the Ester

  • To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH solution).[8]

  • Heat the mixture to reflux for approximately 2-4 hours to hydrolyze the ester. The completion of the hydrolysis can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Remove the ethanol under reduced pressure using a rotary evaporator.[14]

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any neutral impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and carefully acidify it with cold 6M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate should form.[3]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.[3]

  • Dry the purified crystals, then determine the yield and melting point.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 4-Phenylphenol and NaOH in Ethanol B 2. Add Ethyl 2-Bromopropionate A->B C 3. Reflux for 4-6 hours (Ether Formation) B->C D 4. Add NaOH(aq) and Reflux (Ester Hydrolysis) C->D E 5. Remove Ethanol D->E F 6. Wash with Diethyl Ether E->F G 7. Acidify with HCl F->G H 8. Filter and Recrystallize G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield Observed CheckReactants Check Reactant Purity and Stoichiometry Start->CheckReactants CheckConditions Analyze Reaction Conditions Start->CheckConditions BaseIssue Is Base Strong Enough? (e.g., NaOH, KOH) CheckConditions->BaseIssue TempIssue Is Temperature Optimal? (70-100°C) BaseIssue->TempIssue Yes IncreaseBase Use Stronger or More Concentrated Base BaseIssue->IncreaseBase No TimeIssue Is Reaction Time Sufficient? (Monitor by TLC) TempIssue->TimeIssue Yes IncreaseTemp Increase Temperature (monitor for side products) TempIssue->IncreaseTemp No IncreaseTime Increase Reaction Time TimeIssue->IncreaseTime No End Yield Improved TimeIssue->End Yes IncreaseBase->End IncreaseTemp->End IncreaseTime->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(4-Phenylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. For arylpropanoic acids, common impurities may include unreacted starting materials, byproducts from side reactions such as over-alkylation or ether cleavage, and structurally related compounds. For a similar compound, 1,4-bis(1-carboxyethoxy)benzene was identified as a potential impurity[1].

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the target compound from its impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or contaminants. Melting point analysis can also be a useful indicator of purity, as impurities tend to broaden and depress the melting range.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound is insoluble in the hot solvent. The cooling process is too rapid. The solution is supersaturated.Ensure the compound fully dissolves in the hot solvent; if not, add more solvent or switch to a more suitable one. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution thoroughly in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurity. The impurity co-crystallizes with the product.Select a different recrystallization solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). Consider a preliminary purification step like acid-base extraction to remove impurities with different chemical properties.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal. The column is overloaded with the crude sample. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly to avoid channeling.
Product elutes too quickly or too slowly The eluent is too polar or not polar enough.Adjust the polarity of the eluent. To make the product elute faster, increase the polarity of the solvent system. To slow it down, decrease the polarity.
Streaking or tailing of bands on the column The compound is interacting too strongly with the stationary phase. The sample is not fully soluble in the eluent.Add a small amount of a more polar solvent (e.g., acetic acid for a carboxylic acid) to the eluent to reduce strong interactions. Ensure the sample is fully dissolved before loading it onto the column.

Quantitative Data Summary

The following table summarizes typical purity and yield data for purification methods applied to arylpropanoic acids, which can be considered indicative for this compound.

Purification Method Typical Solvents/Reagents Typical Purity Achieved Typical Yield Reference
Recrystallization Toluene, Hexane, Ethanol, Water, Ethyl Acetate>99%70-90%[1]
Acid-Base Extraction 0.5 M NaOH, 1 M HCl, Ethyl Acetate>98%85-95%[2]
Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient>99.5%60-80%[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on methods used for similar arylpropanoic acids[1].

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., toluene, ethyl acetate, ethanol, and hexane) to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). A toluene/hexane mixture is often effective.

  • Dissolution: In a flask, add the crude product and the chosen "good" solvent (e.g., toluene). Heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction

This protocol is a standard and effective method for purifying carboxylic acids[2].

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 0.5 M aqueous sodium hydroxide solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Layer Wash (Optional): The combined aqueous layers can be washed with a fresh portion of ethyl acetate to remove any neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with 1 M hydrochloric acid until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Acid-Base Extraction (Aqueous NaOH) dissolve->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Sodium Salt) separate->aqueous organic Organic Layer (Neutral Impurities) separate->organic acidify Acidify Aqueous Layer (HCl) aqueous->acidify precipitate Precipitate Pure Acid acidify->precipitate filter Filter and Wash precipitate->filter dry Dry Pure Product filter->dry recrystallize Recrystallization dry->recrystallize Optional Further Purification pure_product Pure this compound dry->pure_product recrystallize->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity after Recrystallization start Low Purity after Recrystallization check_solvent Was the recrystallization solvent effective? start->check_solvent change_solvent Change Solvent or Use a Solvent Pair check_solvent->change_solvent No check_cooling Was the cooling rate too fast? check_solvent->check_cooling Yes success Improved Purity change_solvent->success slow_cooling Allow for Slow Cooling check_cooling->slow_cooling Yes check_impurities Are there co-crystallizing impurities? check_cooling->check_impurities No slow_cooling->success pre_purify Perform Preliminary Purification (e.g., Acid-Base Extraction) check_impurities->pre_purify Yes check_impurities->success No pre_purify->success

Caption: A decision tree for troubleshooting low purity after recrystallization.

References

stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Phenylphenoxy)propanoic acid (Fenoprofen). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous buffers, it is typically dissolved in a minimal amount of an organic solvent like DMSO first, before being diluted to the final concentration in the aqueous medium.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concerns are degradation due to oxidation, light exposure (photodegradation), and hydrolysis under acidic or basic conditions, especially when combined with heat.[2][3] Forced degradation studies show that the compound is particularly susceptible to oxidative stress.[3]

Q3: How can I detect if my solution has degraded?

A3: Visual indicators of degradation can include a change in color or the formation of precipitate. However, many degradation products may be soluble and colorless. The most reliable method for detecting degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can separate the parent compound from its impurities and degradants.[3][4]

Q4: Under which specific conditions is the compound most likely to degrade?

A4: Based on forced degradation studies, the compound shows noticeable degradation under the following conditions:

  • Oxidative Stress: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[3]

  • Photolytic Stress: Exposure to light can lead to the formation of photodegradation products.[2]

  • Acid/Base Hydrolysis: While some studies show no degradation in acidic or basic media at room temperature, hydrolysis can be induced, especially at elevated temperatures.[3]

  • Thermal Stress: High temperatures can accelerate degradation from other pathways.

Q5: What are the likely degradation products?

A5: While specific degradation products can vary with the stress condition, photodegradation products have been successfully isolated and identified.[2] Under oxidative conditions, degradation of the propanoic acid side chain is a likely pathway. For similar 2-arylpropionic acids like ibuprofen, degradation can lead to the formation of corresponding acetophenone derivatives (e.g., 4-isobutylacetophenone from ibuprofen), suggesting that 4-phenoxyacetophenone could be a potential degradant of fenoprofen.[5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments.

Problem: My solution of this compound has turned yellow or developed a precipitate.

Possible Cause Recommended Action
Photodegradation Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil. Store stock solutions in the dark at recommended temperatures.
Oxidation Use high-purity, degassed solvents to minimize dissolved oxygen. Avoid sources of radical initiators.
Low Solubility / Precipitation The concentration may be too high for the chosen solvent system, especially after dilution into an aqueous buffer. Try preparing a more dilute stock solution or increasing the percentage of organic co-solvent if your experimental design allows.

Problem: I see new, unexpected peaks in my HPLC/UPLC analysis.

Possible Cause Recommended Action
Sample Degradation This is a strong indicator of degradation. Compare the chromatogram to a freshly prepared standard. Review the solution's preparation date, storage conditions (light, temperature), and the purity of the solvent used.
Contaminated Solvent/System Inject a solvent blank to check for contamination in the mobile phase or from the HPLC/UPLC system itself.
Impure Starting Material Analyze the solid starting material to confirm its purity and identify any pre-existing impurities.

Problem: My biological assay results are inconsistent or show a loss of activity over time.

Possible Cause Recommended Action
Degradation of Active Compound The concentration of the active parent compound may be decreasing over time due to instability in the assay medium. Prepare fresh dilutions from a stock solution for each experiment. If the experiment is long, run a parallel stability test of the compound in the assay medium and analyze by HPLC at different time points.
Interaction with Media Components Components in the cell culture or assay media could be reacting with the compound. Assess the stability of the compound directly in the complete assay medium under incubation conditions (e.g., 37°C, CO₂).

Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound solid.

  • Dissolve the solid in a minimal volume of high-purity DMSO (or ethanol).[1]

  • Once fully dissolved, dilute to the final desired volume with the same solvent.

  • For aqueous applications, this stock can be serially diluted into the experimental buffer. Note the final percentage of the organic solvent.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the sample to understand its stability profile.

  • Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Divide the solution into aliquots for each stress condition:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[3]

    • Thermal Degradation: Heat the solution at 60-80°C.

    • Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.

  • Maintain an unstressed sample (control) protected from light at a cold temperature.

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples and the control by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Protocol 3: Stability-Indicating HPLC-UV Method

The following method parameters are adapted from published literature for Fenoprofen Calcium and can serve as a starting point for analysis.[3]

Parameter Condition
Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water : Acetic Acid (980:20 v/v)
Mobile Phase B Acetonitrile : Acetic Acid (980:20 v/v)
Elution Gradient
Flow Rate ~1.5 mL/min
Detection Wavelength (UV) 270 nm
Column Temperature 25-30 °C

Visualizations

G start Start: Suspected Stability Issue (e.g., color change, inconsistent results) check_solution 1. Visually Inspect Solution - Color change? - Precipitation? start->check_solution color_change Visual Change Observed check_solution->color_change Yes no_change No Visual Change check_solution->no_change No analyze_hplc 2. Perform Stability-Indicating HPLC/UPLC Analysis color_change->analyze_hplc no_change->analyze_hplc compare_results 3. Compare with Reference - New peaks? - Reduced main peak area? analyze_hplc->compare_results new_peaks Degradation Confirmed (New peaks present) compare_results->new_peaks Yes no_new_peaks No Degradation Detected (Check other experimental variables) compare_results->no_new_peaks No investigate 4. Investigate Cause - Review storage conditions (light, temp) - Check solvent purity & pH - Review handling procedures new_peaks->investigate mitigate 5. Implement Mitigation Strategy - Use fresh solution - Store protected from light/heat - Adjust solvent/pH if possible investigate->mitigate end End: Issue Resolved mitigate->end

Caption: Workflow for troubleshooting stability issues.

G start Start: Prepare Stock Solution of this compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60-80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light, ICH Q1B) stress_conditions->photo analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Results - % Degradation - Peak purity of parent drug - Formation of degradation products analyze->evaluate end End: Stability Profile Established evaluate->end

Caption: Experimental workflow for a forced degradation study.

G parent This compound (Fenoprofen) decarboxy Oxidative Decarboxylation (Potential Pathway) parent->decarboxy oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->decarboxy product1 1-(4-Phenylphenoxy)ethanol (Hypothetical Product) decarboxy->product1 product2 4-Phenoxyacetophenone (Hypothetical Product) decarboxy->product2 other Other Degradants decarboxy->other

Caption: A potential oxidative degradation pathway.

References

optimizing reaction conditions for 2-(4-alkylphenyl) propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-alkylphenyl)propanoic acids, a class of compounds that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-(4-alkylphenyl)propanoic acids?

A1: Two of the most established industrial routes are the Boots process and the Boots-Hoechst-Celanese (BHC) process for ibuprofen. The Boots process is a six-step synthesis that starts with the Friedel-Crafts acylation of isobutylbenzene.[1][2] The BHC process is a more modern and "greener" three-step synthesis, also starting with isobutylbenzene, that has a higher atom economy.[1][3] For naproxen, a common starting material is 2-methoxynaphthalene, which can be converted to naproxen through steps including Friedel-Crafts acylation, bromination, rearrangement, and hydrolysis.[4]

Q2: What are the key reaction types I should be familiar with for this synthesis?

A2: The synthesis of 2-(4-alkylphenyl)propanoic acids typically involves a sequence of common organic reactions. These include:

  • Friedel-Crafts Acylation/Alkylation: Used to introduce the acyl or alkyl group to the aromatic ring.[1][5]

  • Reduction Reactions: For example, the reduction of a ketone to an alcohol.[1][5]

  • Halogenation: Introduction of a halogen atom, which can then be used in subsequent steps.

  • Grignard Reaction: Formation of an organomagnesium compound followed by carboxylation to create the propanoic acid moiety.[5]

  • Hydrolysis: Typically the final step to convert an ester or nitrile to the desired carboxylic acid.[1][6]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Many of the reagents used in these syntheses are hazardous. For example, aluminum chloride (AlCl₃), used as a Lewis acid catalyst in Friedel-Crafts reactions, is corrosive and reacts violently with water. Grignard reagents are highly reactive and pyrophoric. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is thoroughly dried to prevent unwanted side reactions and ensure safety.

Troubleshooting Guides

Friedel-Crafts Acylation/Alkylation

Q: My Friedel-Crafts acylation of isobutylbenzene is giving a low yield. What could be the problem?

A: Low yields in Friedel-Crafts acylation can be due to several factors:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and will be deactivated by moisture. Ensure you are using fresh, anhydrous AlCl₃ and that your glassware is thoroughly dried.

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the ketone product. Ensure you are using the correct molar ratio.

  • Poor Quality Reagents: The purity of isobutylbenzene and the acylating agent (e.g., acetic anhydride or acetyl chloride) is important.[5] Consider purifying your starting materials if their quality is questionable.

  • Reaction Temperature: The reaction is typically carried out at low temperatures. Running the reaction at too high a temperature can lead to side reactions.

Q: I am observing the formation of multiple products in my Friedel-Crafts alkylation. How can I improve the selectivity?

A: Friedel-Crafts alkylation is prone to polyalkylation because the alkylated product is more reactive than the starting material.[1][7] To minimize this:

  • Use a large excess of the aromatic substrate (e.g., isobutylbenzene).

  • Consider Friedel-Crafts acylation followed by a reduction step. The acylated product is deactivated towards further electrophilic substitution, thus preventing polyacylation.[1][7] The ketone can then be reduced to the desired alkyl group.

Q: My Friedel-Crafts alkylation is resulting in an isomer of the desired product. Why is this happening?

A: This is likely due to carbocation rearrangement, a common limitation of Friedel-Crafts alkylation.[1][8] Primary carbocations can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[8][9] To avoid this, it is often better to use Friedel-Crafts acylation, as the acylium ion is resonance-stabilized and does not rearrange.[9]

Grignard Reaction and Carboxylation

Q: My Grignard reagent formation is not initiating. What should I do?

A: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under anhydrous conditions to expose a fresh surface.[10]

  • Anhydrous Conditions: Grignard reagents react with water. Ensure all glassware is flame-dried or oven-dried and that your solvent (typically THF or diethyl ether) is anhydrous.[11]

  • Purity of Alkyl Halide: The alkyl halide should be pure and free of water.

Q: I am getting a low yield of the carboxylic acid after carboxylation of my Grignard reagent. What are the possible causes?

A: A low yield after carboxylation can be due to several reasons:

  • Inefficient Carboxylation: Ensure that the carbon dioxide (from dry ice or a cylinder) is introduced efficiently into the reaction mixture with vigorous stirring. The Grignard reagent can react with atmospheric oxygen and moisture, so maintain a positive inert gas pressure.

  • Side Reactions: The Grignard reagent can act as a base and deprotonate any acidic protons in the reaction mixture. It can also react with the ketone precursor if the reaction to form the alkyl halide was not complete.

  • Workup Issues: During the acidic workup, ensure the pH is sufficiently low to protonate the carboxylate salt and that the product is efficiently extracted into the organic phase.

Hydrolysis of Esters/Nitriles

Q: My ester hydrolysis to the final carboxylic acid is incomplete. How can I drive the reaction to completion?

A: Ester hydrolysis can be a reversible reaction, especially under acidic conditions.[6] To favor the formation of the carboxylic acid:

  • Use Excess Water: When using acid-catalyzed hydrolysis, a large excess of water can shift the equilibrium towards the products.[6]

  • Use Alkaline Hydrolysis (Saponification): Hydrolysis with a base, such as sodium hydroxide or potassium hydroxide, is generally irreversible because the resulting carboxylate salt is deprotonated and unreactive towards the alcohol.[6][12] This is often the preferred method.[13]

Q: I used an alcohol as a solvent for my hydrolysis and got an unexpected product. What happened?

A: Using an alcohol as a solvent during ester hydrolysis can lead to transesterification, where the alkoxy group of the ester is exchanged with the alcohol from the solvent.[14] It is best to use a non-alcoholic solvent like THF or to perform the hydrolysis in an aqueous medium.

Quantitative Data Summary

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts Acylation Isobutylbenzene, Acetic AnhydrideAlCl₃---25.6[5]
Friedel-Crafts Alkylation Isobutylbenzene, Ethyl 2-chloropropionateAlCl₃Toluene-5 to 512-48-[15]
Chloride Substitution 1-(4-isobutylphenyl)ethanol, HCl----49.2[5]
Grignard & Carboxylation 1-Chloro-1-(4-isobutylphenyl)ethane, Mg, CO₂-THFReflux-24.6[5]
Ester Hydrolysis Ethyl 2-(4-isobutylphenyl)propanoateKOHMethanol/WaterRoom Temp485[13]
Nitrile Hydrolysis 2-(4-isobutylphenyl)propionitrileHClWaterReflux--[1]

Experimental Protocols

Synthesis of Ibuprofen via the BHC Process (Illustrative Protocol)

This protocol is a representation of the BHC process, adapted from literature descriptions.[1][3]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • To a dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add isobutylbenzene and anhydrous aluminum chloride (AlCl₃).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice and acidify with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4'-isobutylacetophenone.

Step 2: Hydrogenation of 4'-Isobutylacetophenone

  • In a hydrogenation apparatus, dissolve the 4'-isobutylacetophenone from the previous step in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol

  • In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a suitable solvent (e.g., an acidic medium).

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture with stirring.

  • After the reaction is complete, cool the reactor, release the pressure, and work up the reaction mixture by extracting the product into an organic solvent.

  • Purify the crude product by recrystallization to obtain ibuprofen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone Friedel-Crafts Acylation (AlCl3) Acetyl Chloride Acetyl Chloride Acetyl Chloride->4'-Isobutylacetophenone 1-(4-Isobutylphenyl)ethanol 1-(4-Isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-Isobutylphenyl)ethanol Hydrogenation (Pd/C, H2) Ibuprofen Ibuprofen 1-(4-Isobutylphenyl)ethanol->Ibuprofen Carbonylation (Pd catalyst, CO)

Caption: BHC process for ibuprofen synthesis.

Troubleshooting_Grignard cluster_initiation Initiation Problems cluster_solutions1 Solutions for Initiation cluster_carboxylation Carboxylation & Workup Issues cluster_solutions2 Solutions for Carboxylation start Low Yield in Grignard Reaction q1 Is the reaction starting? start->q1 a1_yes Proceed to Carboxylation Issues q1->a1_yes Yes a1_no Check Activation and Conditions q1->a1_no No q2 Is the issue post-Grignard formation? a1_yes->q2 s1a Activate Mg with Iodine or 1,2-dibromoethane a1_no->s1a s1b Ensure glassware is flame-dried a1_no->s1b s1c Use anhydrous solvent a1_no->s1c a2_yes Check Carboxylation & Workup q2->a2_yes Yes a2_no Re-evaluate Grignard Formation q2->a2_no No s2a Ensure efficient CO2 delivery a2_yes->s2a s2b Maintain inert atmosphere a2_yes->s2b s2c Check pH during acidic workup a2_yes->s2c s2d Ensure complete extraction a2_yes->s2d

Caption: Troubleshooting low yield in Grignard reactions.

References

Technical Support Center: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Phenylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo-propionate or halo-propanoic acid by the phenoxide of 4-phenylphenol (also known as 4-hydroxybiphenyl). The reaction is typically carried out in the presence of a base.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 4-Phenylphenol (4-hydroxybiphenyl)

  • A 2-halopropanoic acid derivative, such as 2-bromopropanoic acid or ethyl 2-bromopropionate.

  • A base to deprotonate the 4-phenylphenol, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).

  • A suitable solvent.

Q3: What are the major potential byproducts in this synthesis?

A3: The primary byproducts of concern are:

  • C-alkylation products: Resulting from the alkylation of the aromatic ring of the 4-phenylphenoxide instead of the oxygen atom.

  • Elimination product: Formation of acrylic acid or its ester via dehydrohalogenation of the 2-halopropanoic acid derivative.

  • Unreacted starting materials: Residual 4-phenylphenol and the 2-halopropanoic acid derivative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Typical conditions range from 50-100°C for 1-8 hours.[1] Consider using microwave-assisted synthesis to reduce reaction time and potentially improve yield.[1]
Suboptimal solvent choice.Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the reaction rate.[1]
Competing elimination reaction.Use a less sterically hindered base. Avoid excessively high temperatures. Ensure the use of a primary or secondary alkyl halide.
Presence of C-Alkylation Byproducts Use of protic solvents (e.g., water, ethanol).Employ polar aprotic solvents like DMF or DMSO to favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.
High reaction temperature.Conduct the reaction at the lowest effective temperature to favor the kinetically controlled O-alkylation product.
Significant Amount of Unreacted 4-Phenylphenol Insufficient base.Use at least a stoichiometric amount of base relative to the 4-phenylphenol to ensure complete formation of the phenoxide.
Inefficient reaction conditions.Refer to the "Low Yield" section for optimizing reaction parameters.
Formation of an Alkene Byproduct (from Elimination) Use of a secondary alkyl halide (2-bromopropanoic acid).This is an inherent competing reaction. To minimize it, use milder reaction conditions (lower temperature) and a non-hindered base. The SN2 reaction is in competition with the E2 elimination pathway.[2]
Strong, sterically hindered base.Utilize a less hindered base like sodium hydroxide or potassium carbonate.
Colored Impurities in the Final Product Oxidation of the 4-phenylphenol starting material or phenoxide intermediate.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Ethyl 2-(4-Phenylphenoxy)propanoate followed by Hydrolysis

Step 1: Synthesis of Ethyl 2-(4-Phenylphenoxy)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add ethyl 2-bromopropionate (1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • Purification: The crude ethyl 2-(4-phenylphenoxy)propanoate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(4-phenylphenoxy)propanoate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The desired product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway Reactant1 4-Phenylphenol Intermediate Ethyl 2-(4-phenylphenoxy)propanoate Reactant1->Intermediate Williamson Ether Synthesis C_Alkylation C-Alkylation Byproduct Reactant1->C_Alkylation Side Reaction Reactant2 Ethyl 2-bromopropionate Reactant2->Intermediate Reactant2->C_Alkylation Side Reaction Elimination Elimination Byproduct (Ethyl acrylate) Reactant2->Elimination Side Reaction Base Base (e.g., K2CO3) Base->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound and major byproducts.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/GC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Byproducts Analyze for Byproducts (NMR, GC-MS) Complete->Check_Byproducts C_Alkylation C-Alkylation Detected? Check_Byproducts->C_Alkylation Change_Solvent Switch to Polar Aprotic Solvent C_Alkylation->Change_Solvent Yes Elimination Elimination Detected? C_Alkylation->Elimination No Purification Optimize Purification (Recrystallization/Chromatography) Change_Solvent->Purification Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Elimination->Purification No Lower_Temp->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Efficacy of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 2-(4-Phenylphenoxy)propanoic acid in their experiments. The following information is designed to help identify and resolve common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing lower-than-expected efficacy with a small molecule inhibitor like this compound?

Several factors can contribute to the low efficacy of a small molecule inhibitor in experimental settings. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.[1][2][3] Key areas to investigate include:

  • Compound Integrity and Handling: Degradation, improper storage, or low purity of the compound.

  • Solubility and Aggregation: Poor solubility in assay buffer leading to precipitation or aggregation.

  • Assay Conditions: Suboptimal assay parameters, such as incubation time, temperature, or reagent concentrations.

  • Cell-Based Assay Variables: Cell health, passage number, seeding density, and expression levels of the target protein.[4]

  • Mechanism of Action: Misunderstanding the compound's true mechanism of action or off-target effects.

  • Cellular Uptake and Efflux: Insufficient penetration of the cell membrane or active removal by efflux pumps.

Q2: How can I verify the quality and integrity of my this compound sample?

It is crucial to ensure the quality of your compound. We recommend the following verification steps:

  • Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of your sample. Impurities can interfere with the assay or have off-target effects.

  • Identity Confirmation: Confirm the chemical structure and molecular weight using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Proper Storage: Store the compound according to the manufacturer's instructions, typically desiccated and at a low temperature to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: My compound shows low potency in a cell-based assay but is effective in a biochemical assay. What could be the issue?

Discrepancies between biochemical and cell-based assay results are common and often point to issues with cellular processes.[5][6] Consider the following possibilities:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement in a Cellular Context: The target protein's conformation or accessibility might be different in a cellular environment compared to an isolated, purified system.[7]

Troubleshooting Guides

Guide 1: Investigating Compound Solubility and Stability

Poor solubility is a frequent cause of low efficacy. Aggregated or precipitated compounds will have a lower effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Before adding to your assay, visually inspect the stock solution and the final assay concentration for any signs of precipitation.

  • Solubility Measurement: If possible, experimentally determine the solubility of this compound in your specific assay buffer.

  • Solvent Optimization: Ensure the concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your assay and does not exceed a level that affects the biological system (typically <0.5%).

  • Stability Assessment: Evaluate the stability of the compound in your assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points using HPLC.

Summary of Physicochemical Properties (Literature-based estimates for similar structures):

PropertyEstimated ValueSource
Molecular Weight~242.27 g/mol Calculated
LogP (o/w)~3.5 - 4.5Estimated
Water SolubilityLowInferred from LogP

Note: These are estimated values. Experimental determination is recommended.

Guide 2: Optimizing Cell-Based Assay Parameters

For cell-based experiments, careful optimization of various parameters is critical for obtaining reliable results.[4][8][9]

Troubleshooting Workflow:

G cluster_0 Cell-Based Assay Optimization A Start: Low Efficacy Observed B Check Cell Health and Viability (Trypan Blue, Microscopy) A->B C Optimize Cell Seeding Density B->C Healthy Cells D Vary Compound Incubation Time C->D E Assess Target Expression Levels (Western Blot, qPCR) D->E F Review and Optimize Assay Readout E->F G Conclusion: Optimized Assay F->G

Caption: Workflow for optimizing cell-based assays.

Detailed Steps:

  • Ensure Healthy Cells: Always use cells that are in the logarithmic growth phase and have a high viability (e.g., >95% as determined by trypan blue exclusion).[4] Avoid using cells that have been passaged too many times.

  • Optimize Seeding Density: Test a range of cell densities to find the optimal number that provides a robust assay window without leading to overconfluence by the end of the experiment.[4]

  • Determine Optimal Incubation Time: Perform a time-course experiment to identify the optimal duration of compound exposure. The effect of the compound may be time-dependent.

  • Confirm Target Expression: Verify that the target of this compound is expressed at sufficient levels in the cell line you are using.

  • Validate Assay Readout: Ensure that your assay's detection method is sensitive and linear within the range of expected responses.

Guide 3: Investigating Cellular Uptake

If the compound is potent in biochemical assays but not in cellular assays, cellular uptake may be a limiting factor.

Experimental Protocol: Cellular Uptake Assay (using LC-MS)

This protocol provides a general method to quantify the intracellular concentration of this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at the desired concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • Cell Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Precipitation: Add cold acetonitrile containing an internal standard to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound using a validated LC-MS method.

  • Data Normalization: Normalize the intracellular compound concentration to the total protein concentration or cell number in each sample.

Troubleshooting Cellular Uptake:

G cluster_1 Troubleshooting Cellular Uptake A Low Intracellular Concentration Detected B Hypothesis: Poor Permeability A->B C Hypothesis: Active Efflux A->C D Hypothesis: Metabolic Instability A->D E Action: Use Permeabilizing Agent (e.g., low-dose digitonin) as control B->E F Action: Co-incubate with Efflux Pump Inhibitors (e.g., verapamil) C->F G Action: Analyze Metabolites by LC-MS D->G

Caption: Logic diagram for troubleshooting poor cellular uptake.

Signaling Pathway Considerations

While the specific target and signaling pathway of this compound are not defined here, if it is intended to inhibit a known pathway (e.g., a kinase cascade), it is essential to validate its effect on downstream markers.

Example Experimental Workflow for Pathway Analysis:

G cluster_2 Signaling Pathway Validation A Treat Cells with This compound B Stimulate Pathway (e.g., with a growth factor) A->B C Lyse Cells and Collect Protein B->C D Western Blot for Phosphorylated Downstream Target C->D E Analyze Results D->E F Conclusion: Pathway Inhibition Confirmed/Refuted E->F

Caption: Workflow for validating pathway inhibition.

By systematically working through these troubleshooting guides and considering the potential issues outlined in the FAQs, researchers can better understand the reasons for the low efficacy of this compound and take appropriate steps to optimize their experiments for more reliable and meaningful results.

References

Technical Support Center: Enhancing the Solubility of 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the aqueous solubility of 2-phenylpropionic acid derivatives, a common challenge for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-phenylpropionic acid derivatives have low water solubility?

2-phenylpropionic acid derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1][2][3] Their molecular structure, which includes a lipophilic (water-repelling) phenyl group and a weakly acidic carboxylic acid group, is the primary reason for their poor solubility in aqueous media.[4] At the acidic pH of the stomach, the carboxylic acid group remains largely unionized, making the molecule less polar and thus less soluble.[5]

Q2: What is the most direct and initial step to consider for improving the solubility of these acidic compounds?

The most straightforward approach is pH modification . As weak acids, 2-phenylpropionic acid derivatives are significantly more soluble in alkaline (higher pH) environments where the carboxylic acid group deprotonates to form a more polar, water-soluble salt (carboxylate anion).[6][7] Increasing the pH of a solution above the compound's pKa (typically around 4-5) will substantially increase its solubility.[5] This principle is fundamental to their absorption in the more alkaline environment of the small intestine.[8]

Caption: Effect of pH on the ionization and solubility of a weak acid.

Q3: With numerous techniques available, how do I select the most appropriate solubility enhancement strategy?

The choice of strategy depends on several factors, including the physicochemical properties of the drug, the desired dosage form (e.g., oral, parenteral), and the required fold-increase in solubility. The following workflow can guide your decision-making process.

decision_workflow start Start: Poorly Soluble 2-Phenylpropionic Acid Derivative q1 Is simple pH adjustment sufficient and stable for the final formulation? start->q1 a1_yes Use Buffers / Salt Formation q1->a1_yes Yes q2 Is the drug for a liquid dosage form? q1->q2 No a2_yes Consider: - Cosolvency - Hydrotropy - Micellar Solubilization - Complexation q2->a2_yes Yes q3 Is the drug thermally stable? q2->q3 No (Solid Form) a3_yes Consider Solid Dispersions: - Hot Melt Extrusion - Fusion Method q3->a3_yes Yes a3_no Consider Solid Dispersions: - Solvent Evaporation - Spray Drying Consider Nanotechnology: - Nanosuspensions q3->a3_no No

Caption: Decision workflow for selecting a solubility enhancement technique.

Table 1: Comparison of Key Solubility Enhancement Techniques
TechniqueMechanismKey AdvantagesKey Limitations
Cosolvency Reduces the polarity of the solvent (water) by adding a water-miscible organic solvent, increasing the solubility of lipophilic drugs.[9]Simple, rapid to formulate, and effective for a significant solubility increase.[10]Potential for drug precipitation upon dilution; toxicity of cosolvents must be considered.[10][11]
Hydrotropy Increases solubility via the addition of high concentrations of agents (hydrotropes) that form weak interactions with the drug molecules.[12][13]Eco-friendly, pH-independent, and avoids the use of harsh organic solvents.[14]Requires a large amount of the hydrotropic agent, which may impact formulation viscosity and stability.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble drug (guest), shielding it from the aqueous environment.[15]High efficiency, can improve both solubility and stability, widely used in commercial products.[2][16]Limited by the stoichiometry of the complex; high cost of some cyclodextrin derivatives.[15]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher energy and thus greater solubility.[17][18]Can significantly increase dissolution rates; suitable for creating solid dosage forms.[19][20]Amorphous forms can be physically unstable and may recrystallize over time, reducing solubility.[15]
Nanotechnology Reduces particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio, enhancing dissolution rate.[21][22]Applicable to most drugs, can significantly improve bioavailability, and enables advanced drug delivery (e.g., targeting).[23]Can be complex to manufacture and scale up; potential for particle aggregation requires careful stabilization.[19]

Troubleshooting Guides

Topic: Cyclodextrin Complexation

Q: How does cyclodextrin (CD) complexation work? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16] They act as molecular hosts, encapsulating a lipophilic "guest" molecule, such as a 2-phenylpropionic acid derivative, within their cavity. This "inclusion complex" effectively masks the drug's hydrophobic nature, presenting a more hydrophilic exterior to the aqueous solvent and thereby increasing its apparent solubility.[2][24]

cyclodextrin_complexation cluster_0 Before Complexation cluster_1 After Complexation Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex (Soluble in Water) Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Water (Solvent)

Caption: Diagram of drug encapsulation by a cyclodextrin molecule.

Q: My solubility enhancement is lower than expected. What can I do?

  • Check the CD Type: The cavity size of the cyclodextrin must be appropriate for the drug molecule. For many profens, β-cyclodextrin (β-CD) is a suitable choice.[25] However, modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer much higher intrinsic water solubility and can be more effective.[24]

  • Optimize the Molar Ratio: The stoichiometry of the complex (e.g., 1:1, 1:2 drug-to-CD ratio) is critical. Conduct a phase solubility study to determine the optimal ratio that yields the highest solubility.[25]

  • Improve the Complexation Method: The method used to prepare the complex impacts its efficiency. Freeze-drying and spray-drying methods often yield higher dissolution rates compared to simpler methods like physical mixing or kneading.[25]

Table 2: Quantitative Solubility Enhancement of Profens with Cyclodextrins
DrugCyclodextrinMethodFold Increase in Solubility/DissolutionReference
Ibuprofenβ-CD / Citric AcidBall Milling3-fold higher solubility of CD complex[24]
Ibuprofenβ-CDFreeze Drying~96% drug dissolved in 2 hrs vs. ~40% for pure drug[25]
Ketoprofenβ-CDMicrowave IrradiationSignificant improvement in aqueous solubility[2]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.[26][27]

Materials:

  • 2-phenylpropionic acid derivative (pure compound)

  • Selected solvent/buffer system (e.g., phosphate buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Add an excess amount of the drug powder to a vial containing a known volume of the solvent system. The solid should be clearly visible at the bottom to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).[28]

  • After agitation, allow the vials to stand undisturbed at the same temperature to let the undissolved particles settle.[26]

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to separate the dissolved drug from any remaining solid particles.

  • Quantify the drug concentration in the filtrate using a pre-validated analytical method (e.g., HPLC).

  • The resulting concentration is the equilibrium solubility of the drug in that medium.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for thermally unstable drugs and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.[17][29]

Materials:

  • 2-phenylpropionic acid derivative

  • Hydrophilic carrier (e.g., PVP K-30, PEG 6000)[30]

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both drug and carrier.[17]

  • Rotary evaporator or water bath

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:6).[30]

  • Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask to form a clear solution.

  • Connect the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 45°C).[30]

  • Continue evaporation until a solid mass or thin film is formed on the flask wall.

  • Scrape the solid mass from the flask and place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle to obtain a fine powder, then pass it through a sieve for uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture. Characterize the product for solubility and dissolution rate improvement compared to the pure drug.

References

Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of optically active 2-(4-hydroxyphenoxy)propionic acid, with a primary focus on preventing racemization.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (e.e.) or Complete Racemization

  • Question: My final product shows low enantiomeric excess or is a racemic mixture. What are the likely causes and how can I prevent this?

  • Answer: Racemization is a significant challenge in the synthesis of optically active 2-(4-hydroxyphenoxy)propionic acid, particularly when using methods like the Williamson ether synthesis. The primary cause is the loss of stereochemistry at the chiral center of the propionic acid moiety.

    Potential Causes and Solutions:

    • Strongly Basic Conditions: The use of strong bases can lead to the deprotonation of the alpha-proton on the propionic acid, forming a planar enolate intermediate, which results in racemization.[1]

      • Solution: Employ milder bases such as potassium carbonate instead of stronger options like sodium hydroxide. The base should be strong enough to deprotonate the phenol but not the alpha-carbon of the ester.

    • High Reaction Temperatures: Elevated temperatures can promote racemization by providing the energy needed to overcome the activation barrier for enolization or other side reactions.

      • Solution: Maintain the reaction at the lowest effective temperature. For the Williamson ether synthesis, temperatures between 20°C and 80°C have been shown to be effective while minimizing racemization.

    • Inappropriate Solvent Choice: The solvent can influence the reaction's stereoselectivity. Protic solvents can stabilize the transition state in a way that may not be favorable for maintaining chirality.

      • Solution: Apolar aprotic solvents or, in some patented procedures, water, have been used successfully. The choice of solvent can be critical and may require optimization for your specific reaction conditions.

    • Reaction Mechanism: The Williamson ether synthesis proceeds via an S_N2 mechanism, which should theoretically result in an inversion of stereochemistry.[2][3][4][5][6][7] If conditions favor an S_N1 mechanism (which is unlikely for a primary or secondary halide but can be a consideration), a carbocation intermediate would lead to racemization.

      • Solution: Ensure your reaction conditions strongly favor the S_N2 pathway. Use a good leaving group on your propionate starting material (e.g., tosylate or halide) and a primary or secondary alkyl halide.

Issue 2: Formation of Di-substituted Byproduct

  • Question: I am observing a significant amount of 1,4-bis(2-propoxy)benzene as a byproduct. How can I improve the selectivity for the mono-substituted product?

  • Answer: The formation of a di-substituted byproduct is a common issue when using hydroquinone, as both hydroxyl groups are available for reaction.

    Potential Causes and Solutions:

    • Molar Ratio of Reactants: Using an equimolar ratio or an excess of the propionic acid derivative will inevitably lead to di-substitution.

      • Solution: Use a molar excess of hydroquinone relative to the optically active 2-halopropionic acid derivative. This statistical approach favors the mono-substitution product. Unreacted hydroquinone can typically be recovered and reused.

    • Reaction Conditions: The reaction conditions can influence the relative rates of the first and second alkylation.

      • Solution: Some patented processes suggest the gradual addition of the optically active α-halopropionic acid salt to the reaction mixture. This can help to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to obtain optically active 2-(4-hydroxyphenoxy)propionic acid?

    • A1: The primary methods include:

      • Williamson Ether Synthesis: This involves the reaction of an optically active 2-halo- or 2-sulfonyloxy-propionate with hydroquinone in the presence of a base. This method is common but requires careful control to prevent racemization.

      • Asymmetric Synthesis from a Chiral Pool: Starting with an inexpensive, enantiomerically pure precursor like L-lactic acid or L-alanine. This approach often involves multiple steps but can provide high optical purity.[8]

      • Kinetic Resolution: Enzymatic or chemical resolution of a racemic mixture of 2-(4-hydroxyphenoxy)propionic acid or its ester.

  • Q2: Which enantiomer of 2-(4-hydroxyphenoxy)propionic acid is typically desired for herbicidal applications?

    • A2: The R-enantiomer is the biologically active isomer for most aryloxyphenoxypropionate herbicides.[9]

  • Q3: How can I purify the final product to improve its chemical and optical purity?

    • A3: Recrystallization is a common and effective method for purifying the final product. Solvents such as toluene, hexane, or mixtures thereof can be used.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic approaches to provide a comparative overview.

Synthetic MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Optical Purity (% e.e.)Reference
Asymmetric SynthesisL-Lactic Acidp-toluenesulfonyl chloride, Et3N, HydroquinoneWater3072.497.9[8]
Williamson Ether SynthesisS-2-chloropropionic acid sodium saltHydroquinone, NaOHWater6585High (not quantified)Patent
Williamson Ether SynthesisL-ethyl lactate (via sulfonylation)HydroquinoneWater30-97.9[8]

Experimental Protocols

Protocol 1: Asymmetric Synthesis from L-Lactic Acid

This protocol is based on the method described by Tan Chengxia (2009) and involves three main steps.[8]

  • Esterification of L-Lactic Acid:

    • React L-lactic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce L-ethyl lactate. Purify by distillation.

  • Sulfonylation of L-Ethyl Lactate:

    • In a reaction vessel under a nitrogen atmosphere, dissolve L-ethyl lactate in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0°C.

    • Add triethylamine (Et3N) as a base, followed by the dropwise addition of p-toluenesulfonyl chloride.

    • Maintain the reaction at 0°C for 5 hours.

    • After the reaction is complete, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate.

  • Etherification and Hydrolysis:

    • In a nitrogen atmosphere, dissolve hydroquinone in water.

    • Add the ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate to the solution.

    • Maintain the reaction at 30°C for 6 hours. This step proceeds with an inversion of configuration.

    • After the reaction, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • The ester is then hydrolyzed under basic conditions (e.g., with NaOH), followed by acidification to yield R-(+)-2-(4-hydroxyphenoxy)propionic acid.

    • Filter, wash with cold water, and dry the product.

Protocol 2: Williamson Ether Synthesis with Minimized Racemization

This protocol incorporates best practices to avoid racemization.

  • Preparation of Hydroquinone Solution:

    • In a reaction flask, dissolve hydroquinone in a molar excess in water with a suitable base (e.g., sodium hydroxide).

  • Reaction with Optically Active Halopropionate:

    • Slowly add an aqueous solution of the sodium salt of S-2-chloropropionic acid to the hydroquinone solution at a controlled temperature (e.g., 65°C). The slow addition helps to prevent di-substitution.

    • Maintain the reaction at this temperature for several hours until completion (monitor by TLC or HPLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture.

    • Acidify the solution with an acid like hydrochloric acid to a pH of approximately 1. This will precipitate the product.

    • Filter the crude product and wash it with water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to achieve high chemical and optical purity.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis (SN2) cluster_products Products Hydroquinone Hydroquinone Base_Solvent Base (e.g., NaOH) Solvent (e.g., Water) Hydroquinone->Base_Solvent Deprotonation S-2-chloropropionic_acid S-2-chloropropionic acid Transition_State SN2 Transition State S-2-chloropropionic_acid->Transition_State Base_Solvent->Transition_State Nucleophilic Attack R-product R-2-(4-hydroxyphenoxy) propionic acid Transition_State->R-product Inversion of Stereochemistry Byproduct Di-substituted byproduct R-product->Byproduct Further Reaction (side reaction) Racemization_Pathway S_enantiomer S-enantiomer Enolate Planar Enolate Intermediate S_enantiomer->Enolate Deprotonation (alpha-carbon) R_enantiomer R-enantiomer Enolate->S_enantiomer Protonation Enolate->R_enantiomer Protonation Strong_Base Strong Base / High Temp Strong_Base->Enolate Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Choose Synthetic Route (e.g., Williamson Ether Synthesis) Reactants Combine Reactants (Hydroquinone, S-2-chloropropionic acid salt) Start->Reactants Reaction Controlled Reaction Conditions (Temperature, Slow Addition) Reactants->Reaction Acidification Acidify to Precipitate Product Reaction->Acidification Filtration Filter and Wash Crude Product Acidification->Filtration Recrystallization Recrystallize for Purity Filtration->Recrystallization Purity_Analysis Check Chemical Purity (HPLC, NMR) Recrystallization->Purity_Analysis Chiral_Analysis Determine Enantiomeric Excess (Chiral HPLC) Purity_Analysis->Chiral_Analysis Final_Product Optically Pure Product Chiral_Analysis->Final_Product

References

Technical Support Center: Scale-Up Production of 2-(4-Phenylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(4-Phenylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related structures suitable for industrial scale-up?

A1: Common industrial synthesis methods for similar arylpropanoic acids often involve classical reactions like the Friedel-Crafts reaction. One such method involves the reaction of an appropriate aromatic compound (like diphenyl ether for this compound) with a propionylating agent. Another approach is the Williamson ether synthesis, where a phenoxide is reacted with a 2-halopropanoate ester, followed by hydrolysis. For instance, a method for a related compound involves reacting hydroquinone with an S-2-halopropanoic acid in the presence of a base[1]. A different approach for 2-(4-alkylphenyl) propionic acid involves a Friedel-Crafts reaction between ethyl 2-chloropropionate and an alkylbenzene using anhydrous aluminum chloride as a catalyst, followed by hydrolysis[2].

Q2: What are the most critical challenges encountered during the scale-up of this compound synthesis?

A2: During scale-up, several challenges can arise, including:

  • Side Reactions: Formation of by-products such as over-alkylation products (bis-adducts) and colored impurities due to oxidation of phenolic precursors[1].

  • Reaction Control: Maintaining optimal reaction temperatures and times is crucial. For example, some related syntheses require maintaining temperatures as low as -5°C to 5°C for extended periods (12-48 hours)[2].

  • Catalyst Handling: The use of catalysts like anhydrous aluminum chloride on a large scale can present challenges in terms of handling, moisture sensitivity, and waste disposal[2].

  • Purification: Effective purification to remove impurities and achieve high product purity can be complex and may require multi-step procedures[1].

Q3: How can I minimize the formation of the bis-substituted impurity during synthesis?

A3: The formation of bis-substituted impurities, where the propanoic acid moiety is added to both sides of the phenoxy group, is a common issue. To minimize this, consider the following:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of the phenoxy starting material can favor the mono-substituted product.

  • Protecting Groups: For related compounds like 2-[4-(hydroxyphenoxy)] propionic acid, using a mono-protected starting material, such as the mono-benzyl ether of hydroquinone, can prevent the formation of diethers[3].

  • Reaction Conditions: Optimize reaction temperature and time. Lower temperatures and shorter reaction times may reduce the rate of the second substitution.

Q4: What are the recommended analytical methods for in-process control and final product quality assessment?

A4: For monitoring the reaction progress and assessing the purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile method for quantifying the main product and detecting impurities. A reverse-phase HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) is commonly used[4][5].

  • Gas Chromatography (GC): GC can be used for analyzing volatile intermediates or by-products. It is often employed with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS) for identification[6].

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction in real-time[3].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor reaction progress using TLC or HPLC and adjust reaction time accordingly. - Ensure proper mixing and temperature control. - Check the quality and activity of the catalyst.
Product loss during work-up and purification.- Optimize extraction and crystallization solvents and procedures. - Minimize transfer losses.
High Levels of Impurities Sub-optimal reaction conditions.- Re-evaluate and optimize reaction temperature, time, and stoichiometry. - For reactions involving hydroquinone, consider adding a mild reducing agent like sodium bisulphite to prevent oxidation and the formation of colored by-products[1].
Inefficient purification.- Develop a robust recrystallization procedure. A patent for a similar compound suggests using a solvent system like toluene and hexane for effective purification[7]. - Consider column chromatography for difficult-to-remove impurities, although this may be less practical at a very large scale.
Batch-to-Batch Inconsistency Variations in raw material quality.- Establish strict quality control specifications for all starting materials and reagents.
Poor process control.- Implement rigorous in-process controls to monitor critical parameters like temperature, pressure, and reaction time.
Poor Crystal Quality / Difficult Filtration Improper crystallization conditions.- Optimize the crystallization solvent, cooling rate, and agitation. - Seeding the crystallization mixture with a small amount of pure product can promote the formation of well-defined crystals.

Experimental Protocols

General Synthesis of 2-(4-Alkylphenyl)propanoic Acid via Friedel-Crafts Reaction (Adapted for this compound)

This protocol is adapted from a method for 2-(4-alkylphenyl) propionic acid and should be optimized for the specific synthesis of this compound[2].

  • Reaction Setup: In a suitable reactor, mix diphenyl ether with toluene as the solvent.

  • Catalyst Addition: Cool the mixture to -5°C to 5°C and add anhydrous aluminum chloride as a catalyst. The concentration of the catalyst should be carefully controlled[2].

  • Reagent Addition: Slowly add ethyl 2-chloropropionate to the reaction mixture while maintaining the temperature between -5°C and 5°C.

  • Reaction: Stir the mixture at this temperature for 12 to 48 hours, monitoring the reaction progress by TLC or HPLC[2].

  • Hydrolysis: After the reaction is complete, hydrolyze the resulting ethyl 2-(4-phenylphenoxy)propanoate. This can be achieved by heating with an aqueous solution of hydrochloric or sulfuric acid at 70-100°C[2].

  • Work-up: After hydrolysis, separate the organic phase. Wash the organic phase with water to remove any remaining acid and inorganic salts.

  • Isolation: Evaporate the solvent to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Purification of 2-(4-hydroxyphenoxy)propionic acid ester by Recrystallization (Adapted)

This protocol is adapted from a method for purifying a similar compound and can be a starting point for developing a purification method for this compound[7].

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 50°C).

  • Anti-Solvent Addition: Add an anti-solvent (e.g., hexane) to the solution to induce crystallization.

  • Crystallization: Cool the mixture to room temperature or below to allow for the formation of crystals.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (Diphenyl ether, Ethyl 2-chloropropionate) reaction Friedel-Crafts Reaction (AlCl3, Toluene, -5 to 5°C) start->reaction hydrolysis Ester Hydrolysis (HCl/H2SO4, 70-100°C) reaction->hydrolysis workup Work-up (Phase Separation, Washing) hydrolysis->workup isolation Crude Product Isolation (Solvent Evaporation) workup->isolation recrystallization Recrystallization (e.g., Toluene/Hexane) isolation->recrystallization analysis Final Product Analysis (HPLC, GC, etc.) recrystallization->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity start Problem Identified check_reaction Incomplete Reaction? start->check_reaction Yield Issue check_workup Loss during Work-up? start->check_workup Yield Issue check_conditions Sub-optimal Conditions? start->check_conditions Purity Issue check_purification Inefficient Purification? start->check_purification Purity Issue optimize_reaction Optimize Reaction Time/Temp check_reaction->optimize_reaction optimize_purification Optimize Purification Steps check_workup->optimize_purification solution Problem Resolved optimize_reaction->solution optimize_purification->solution optimize_conditions Optimize Temp/Stoichiometry check_conditions->optimize_conditions improve_purification Improve Recrystallization check_purification->improve_purification optimize_conditions->solution improve_purification->solution

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound.

References

Technical Support Center: Mitigating Gastric Lesions from Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating NSAID-induced gastric lesions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of NSAID-induced gastric mucosal injury?

A1: NSAID-induced gastric injury is a multifactorial process involving both systemic and topical effects. The primary mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: NSAIDs inhibit both COX-1 and COX-2 enzymes, leading to a deficiency in prostaglandins.[1][2][3][4] Prostaglandins are crucial for maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[1][2]

  • Topical Irritation: Acidic NSAIDs can cause direct damage to the gastric epithelium through a phenomenon known as "ion trapping," where the drug accumulates in the epithelial cells.[1][4]

  • Uncoupling of Mitochondrial Oxidative Phosphorylation: NSAIDs can disrupt the energy production within gastric mucosal cells, leading to impaired cellular function and increased susceptibility to injury.[1][2]

  • Increased Production of Pro-inflammatory Mediators: Inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the lipoxygenase pathway, resulting in the increased production of leukotrienes, which are pro-inflammatory and can contribute to tissue ischemia.[1][4]

  • Neutrophil Infiltration: NSAID-induced injury is often associated with the infiltration of neutrophils into the gastric mucosa, which release damaging reactive oxygen species and proteases.[5]

Q2: What are the most common animal models for studying NSAID-induced gastric lesions?

A2: The most widely used animal model is the rat model of NSAID-induced gastropathy.[6][7][8] Typically, rats are fasted overnight to empty the stomach and then administered an ulcerogenic dose of an NSAID, such as indomethacin or aspirin, orally or subcutaneously.[8][9] The extent of gastric mucosal damage is then assessed after a specific period.

Q3: How is the severity of gastric lesions quantified in animal models?

A3: The severity of gastric lesions is commonly quantified using a macroscopic ulcer index or erosion index.[6] This involves excising the stomach, opening it along the greater curvature, and scoring the lesions based on their number and size.[6] Histopathological examination of gastric tissue sections stained with hematoxylin and eosin (H&E) is also used for a more detailed microscopic assessment of the damage.[8]

Q4: What are the key biochemical markers to assess in NSAID-induced gastric injury studies?

A4: Key biochemical markers include:

  • Myeloperoxidase (MPO) activity: An indicator of neutrophil infiltration into the gastric mucosa.[10]

  • Malondialdehyde (MDA) levels: A marker of lipid peroxidation and oxidative stress.[10]

  • Prostaglandin E2 (PGE2) levels: To confirm the inhibition of COX enzymes by the NSAID.

  • Antioxidant enzyme levels: Such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) to assess the antioxidant status of the gastric mucosa.[[“]]

  • Pro-inflammatory cytokines: Such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[[“]][12][13]

Q5: What are the main classes of gastroprotective agents used to mitigate NSAID-induced gastric damage?

A5: The main classes of gastroprotective agents include:

  • Proton Pump Inhibitors (PPIs): Such as omeprazole and pantoprazole, which suppress gastric acid secretion.[1][4][14]

  • Histamine H2-receptor Antagonists: Such as ranitidine and famotidine, which also reduce gastric acid production, though they are generally considered less effective than PPIs for preventing NSAID-induced gastric ulcers.[1]

  • Prostaglandin Analogues: Such as misoprostol, which replaces the depleted prostaglandins.[15][16]

  • Mucosal Protective Agents: Such as sucralfate and rebamipide.[17][18]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in ulcer index within the same experimental group. Inconsistent fasting period before NSAID administration. Variation in NSAID administration technique (e.g., gavage). Stress induced by handling or housing conditions.Ensure a consistent fasting period (typically 18-24 hours) for all animals. Standardize the oral gavage technique to ensure consistent delivery of the NSAID. Acclimatize animals to the experimental environment and handling procedures to minimize stress.
No significant gastric lesions observed after NSAID administration. Insufficient dose of the NSAID. The NSAID used has a lower ulcerogenic potential. The animal strain is less susceptible to NSAID-induced gastropathy.Perform a dose-response study to determine the optimal ulcerogenic dose of the NSAID in your specific animal model. Consider using a more potent ulcerogenic NSAID like indomethacin. Ensure you are using a susceptible strain of rat (e.g., Wistar or Sprague-Dawley).
Unexpected mortality in the experimental animals. The dose of the NSAID is too high, leading to systemic toxicity. Perforation of a gastric ulcer. Dehydration due to prolonged fasting.Reduce the dose of the NSAID. Carefully examine the stomach for any signs of perforation during dissection. Ensure animals have free access to water during the fasting period.
Inconsistent results in biochemical assays (e.g., MPO, MDA). Improper tissue handling and storage. Variation in the timing of tissue collection. Assay variability.Immediately freeze gastric tissue samples in liquid nitrogen after collection and store them at -80°C. Standardize the time point for tissue collection after NSAID administration. Include appropriate positive and negative controls in your assays and run samples in duplicate or triplicate.

Experimental Protocols

Induction of Gastric Lesions in Rats using Indomethacin

Objective: To induce acute gastric mucosal lesions in rats to study the efficacy of gastroprotective agents.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.[9]

  • Prepare a suspension of indomethacin in the vehicle at the desired concentration (e.g., 30 mg/kg).

  • Administer the indomethacin suspension orally to the rats using a gavage needle.

  • Four hours after indomethacin administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation).[9]

  • Immediately dissect the abdomen and excise the stomach.[6]

  • Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.[6]

  • Pin the stomach flat on a board for macroscopic examination.

Evaluation of Gastric Mucosal Damage

Objective: To quantify the extent of gastric mucosal damage.

Procedure:

  • Examine the gastric mucosa for lesions under a magnifying lens.[6]

  • Measure the length of each lesion.

  • Calculate the ulcer index (or erosion index) using a scoring system. A common method is as follows:

    • Score 1: lesion length ≤ 1 mm

    • Score 2: 1 mm < lesion length ≤ 2 mm

    • And so on, with the score increasing with the length of the lesion.

    • The score is multiplied by 2 if the width of the lesion is greater than 1 mm.[6]

  • The ulcer index for each rat is the sum of the scores for all lesions.[6]

Quantitative Data Presentation

Table 1: Efficacy of Different Gastroprotective Agents in Preventing NSAID-Induced Gastric Ulcers

Gastroprotective AgentDosageNSAID Used% Reduction in Gastric Ulcer Incidence (vs. Placebo)Reference
Misoprostol200 µg q.i.d.Various~40% reduction in complications[1]
Omeprazole20 mg/dayVariousSignificantly more effective than ranitidine and misoprostol[1]
Famotidine (high dose)40 mg b.i.d.VariousSignificant decrease in 6-month incidence[1]
Ranitidine (standard dose)150 mg b.i.d.VariousIneffective in preventing gastric ulcers[1]
EbrotidineNot specifiedVariousClinically useful in preventing NSAID gastropathy[15]

Visualizations

Signaling Pathways in NSAID-Induced Gastric Injury

NSAID_Injury_Pathway NSAIDs NSAIDs COX1 COX-1 NSAIDs->COX1 Inhibits COX2 COX-2 NSAIDs->COX2 Inhibits ArachidonicAcid Arachidonic Acid TopicalEffect Topical Effect (Ion Trapping) NSAIDs->TopicalEffect MitochondrialDysfunction Mitochondrial Dysfunction NSAIDs->MitochondrialDysfunction Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins MucosalDefense ↓ Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandins->MucosalDefense GastricLesion Gastric Lesion MucosalDefense->GastricLesion ArachidonicAcid->COX1 ArachidonicAcid->COX2 Lipoxygenase Lipoxygenase ArachidonicAcid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation & Ischemia Leukotrienes->Inflammation Inflammation->GastricLesion CellInjury Epithelial Cell Injury TopicalEffect->CellInjury MitochondrialDysfunction->CellInjury CellInjury->GastricLesion

Caption: Key pathways of NSAID-induced gastric injury.

Experimental Workflow for Evaluating Gastroprotective Agents

Experimental_Workflow Start Start: Animal Acclimatization Fasting Overnight Fasting (18-24h) Start->Fasting Grouping Divide into Experimental Groups (Vehicle, NSAID, NSAID + Test Compound) Fasting->Grouping Treatment Administer Test Compound/Vehicle Grouping->Treatment NSAID_Admin Administer NSAID (e.g., Indomethacin) Treatment->NSAID_Admin Incubation Incubation Period (e.g., 4h) NSAID_Admin->Incubation Euthanasia Euthanasia & Stomach Excision Incubation->Euthanasia Analysis Analysis Euthanasia->Analysis Macroscopic Macroscopic Evaluation (Ulcer Index) Analysis->Macroscopic Histology Histopathology (H&E Staining) Analysis->Histology Biochemistry Biochemical Assays (MPO, MDA, etc.) Analysis->Biochemistry

Caption: Workflow for in vivo screening of gastroprotective agents.

Logical Relationship of Gastroprotective Strategies

Protective_Strategies NSAID_Injury NSAID-Induced Gastric Injury Acid_Secretion ↑ Gastric Acid (Aggravating Factor) PG_Deficiency ↓ Prostaglandin Synthesis Oxidative_Stress ↑ Oxidative Stress Acid_Secretion->NSAID_Injury PG_Deficiency->NSAID_Injury Oxidative_Stress->NSAID_Injury PPIs Proton Pump Inhibitors (PPIs) PPIs->Acid_Secretion Inhibit H2RAs H2-Receptor Antagonists H2RAs->Acid_Secretion Inhibit PG_Analogues Prostaglandin Analogues (e.g., Misoprostol) PG_Analogues->PG_Deficiency Replenish Antioxidants Antioxidants (e.g., Vitamins C & E) Antioxidants->Oxidative_Stress Counteract

Caption: Interplay of major gastroprotective strategies.

References

Validation & Comparative

Comparative Analysis of 2-(4-Phenylphenoxy)propanoic acid and Ibuprofen Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activity of 2-(4-Phenylphenoxy)propanoic acid and ibuprofen is not currently possible due to the lack of available experimental data for this compound in peer-reviewed scientific literature. This guide has been developed to provide a framework for such a comparison, utilizing established data for ibuprofen as a reference. Researchers, scientists, and drug development professionals can use this document as a template for evaluating the anti-inflammatory, analgesic, and antipyretic properties of novel compounds like this compound.

Introduction to Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a well-established nonsteroidal anti-inflammatory drug (NSAID).[1][2] It is widely used for its analgesic, anti-inflammatory, and antipyretic effects.[1][2][3][4] These therapeutic properties are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][5] By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3][5]

Quantitative Comparison of Biological Activity

The following tables summarize the typical quantitative data required for a robust comparison of NSAIDs. The data for ibuprofen is provided as a benchmark.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data not availableData not availableData not available
Ibuprofen [Insert experimental value][Insert experimental value][Calculate from experimental values]
Celecoxib (Control) [Insert experimental value][Insert experimental value][Calculate from experimental values]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The COX-2 selectivity index indicates the preference of the compound for COX-2 over COX-1. Higher values suggest greater COX-2 selectivity.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
This compound Data not availableData not availableData not available
Ibuprofen [Insert experimental value][Insert experimental value][Insert experimental value]
Indomethacin (Control) [Insert experimental value][Insert experimental value][Insert experimental value]

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

CompoundDose (mg/kg)Inhibition of Writhing (%)
This compound Data not availableData not available
Ibuprofen [Insert experimental value][Insert experimental value]
Aspirin (Control) [Insert experimental value][Insert experimental value]

Table 4: In Vivo Antipyretic Activity (LPS-Induced Pyrexia in Rats)

CompoundDose (mg/kg)Maximum Reduction in Fever (°C)Time of Maximum Reduction (hours)
This compound Data not availableData not availableData not available
Ibuprofen [Insert experimental value][Insert experimental value][Insert experimental value]
Paracetamol (Control) [Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.[6]

Procedure:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Heme and a reducing agent (e.g., glutathione) are added as cofactors.

  • The reaction is initiated by the addition of arachidonic acid, the substrate for the cyclooxygenase reaction.

  • The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[7][8]

Procedure:

  • Wistar or Sprague-Dawley rats are randomly divided into control and treatment groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[7][9][10]

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.[11][12]

Procedure:

  • Mice are randomly assigned to control and treatment groups.

  • The test compound, a reference drug (e.g., aspirin), or vehicle is administered orally or intraperitoneally.

  • After a predetermined time (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[11][13]

  • The number of writhes is counted for a specific period (e.g., 15-30 minutes) following the acetic acid injection.[11][13]

  • The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.[11]

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic activity of a compound.

Procedure:

  • The basal rectal temperature of rats is recorded using a digital thermometer.

  • Pyrexia (fever) is induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.[14][15]

  • After the development of fever (typically 1-2 hours), the test compound, a reference drug (e.g., paracetamol), or vehicle is administered.

  • Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours) post-treatment.

  • The reduction in rectal temperature is calculated for each group.

Visualizations

The following diagrams illustrate key concepts in the evaluation of NSAIDs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) Prostaglandin H2->Thromboxanes (TXs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain Pain Prostaglandins (PGs)->Pain Fever Fever Prostaglandins (PGs)->Fever Stomach Lining Protection Stomach Lining Protection Prostaglandins (PGs)->Stomach Lining Protection Platelet Aggregation Platelet Aggregation Thromboxanes (TXs)->Platelet Aggregation Ibuprofen Ibuprofen & this compound Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible)

Caption: Arachidonic acid pathway and NSAID mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay Determine_IC50 Determine IC50 Values & Selectivity COX_Inhibition_Assay->Determine_IC50 Animal_Grouping Animal Acclimatization & Grouping Determine_IC50->Animal_Grouping Lead to in vivo Compound_Admin Test Compound / Vehicle Administration Animal_Grouping->Compound_Admin Inflammation_Model Carrageenan-Induced Paw Edema Compound_Admin->Inflammation_Model Analgesia_Model Acetic Acid-Induced Writhing Compound_Admin->Analgesia_Model Pyrexia_Model LPS-Induced Pyrexia Compound_Admin->Pyrexia_Model Data_Collection Measure Paw Volume / Count Writhes / Record Temperature Inflammation_Model->Data_Collection Analgesia_Model->Data_Collection Pyrexia_Model->Data_Collection Data_Analysis Calculate % Inhibition / Reduction Data_Collection->Data_Analysis

Caption: Workflow for preclinical evaluation of NSAIDs.

References

A Comparative Guide to the Biological Effects of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological effects of 2-(4-Phenylphenoxy)propanoic acid, commonly known as Fenoprofen, with a widely used alternative, Diclofenac. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anti-inflammatory mechanisms and efficacy, supported by experimental data.

Introduction

This compound (Fenoprofen) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Like other NSAIDs, its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are attributed to the inhibition of prostaglandin synthesis.[2] This guide will compare the in vitro and in vivo biological effects of Fenoprofen with Diclofenac, another potent NSAID from the acetic acid class, to provide a clear perspective on their relative performance.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of both Fenoprofen and Diclofenac are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4]

Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Diclofenac 0.611[6]0.63[6]~0.97
Fenoprofen Data not availableData not availableNon-selective

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of NSAIDs.[7][8][9][10][11][12][13] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by edema (swelling), which can be quantified over time. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potency.

Comparative Efficacy in Paw Edema Reduction

Both Fenoprofen and Diclofenac have demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Diclofenac 5256.17 ± 3.89[11][12]
20371.82 ± 6.53[11][12]
Fenoprofen Specific quantitative data on percentage inhibition was not available in the reviewed literature, however, it is a well-established anti-inflammatory agent in this model.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 NSAID Inhibition Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Fenoprofen Fenoprofen Fenoprofen->Prostaglandin H2 Inhibits Diclofenac Diclofenac Diclofenac->Prostaglandin H2 Inhibits

Caption: Mechanism of action of Fenoprofen and Diclofenac.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (Oral/IP) Drug Administration (Oral/IP) Baseline Paw Volume Measurement->Drug Administration (Oral/IP) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Drug Administration (Oral/IP)->Carrageenan Injection (Subplantar) Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection (Subplantar)->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition) End End Data Analysis (% Inhibition)->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibition of COX-1 and COX-2.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Fenoprofen, Diclofenac) in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined and reported as the IC50 value.[6]

In Vivo Carrageenan-Induced Paw Edema in Rats (Detailed Protocol)

This protocol describes the procedure for evaluating the in vivo anti-inflammatory activity of test compounds.

  • Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.[8][13]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-10 per group), including a control group, a standard drug group (e.g., Diclofenac), and test compound groups (e.g., Fenoprofen at various doses). The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[8][11][12]

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of each rat.[8][11][12]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Conclusion

Both this compound (Fenoprofen) and Diclofenac are effective non-steroidal anti-inflammatory drugs that mediate their effects through the inhibition of COX enzymes. While both are non-selective, Diclofenac exhibits a slight preference for COX-2. In vivo studies confirm the anti-inflammatory efficacy of both compounds. The choice between these agents in a research or clinical setting may depend on the specific application, desired potency, and consideration of their respective side-effect profiles, which are largely influenced by their relative inhibition of COX-1 and COX-2. Further studies to determine the specific IC50 values of Fenoprofen for COX-1 and COX-2 would allow for a more direct and quantitative comparison of their mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpropionic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of the structure-activity relationships (SAR) of prominent 2-phenylpropionic acid derivatives, focusing on their primary mechanism of action as cyclooxygenase (COX) inhibitors. Experimental data is presented to support these relationships, alongside detailed methodologies for key experiments.

Core Structure-Activity Relationships

The biological activity of 2-phenylpropionic acid derivatives is intrinsically linked to several key structural features:

  • The Carboxylic Acid Moiety: This group is essential for the anti-inflammatory activity of profens. It forms critical interactions with key amino acid residues, such as Arginine 120, within the active site of the COX enzymes.[1] Esterification or amidation of this group generally leads to a reduction or loss of COX inhibitory activity.

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid (the α-position) is crucial. This substitution creates a chiral center, and it has been consistently shown that the (S)-enantiomer is the more pharmacologically active form, primarily responsible for COX inhibition.[2] For instance, the (S)-enantiomer of ibuprofen is significantly more potent than the (R)-enantiomer.[2]

  • The Phenyl Ring: The aromatic ring is a key feature for binding to the hydrophobic channel of the COX active site.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition. These substituents can modulate the molecule's size, shape, and electronic properties, leading to differential binding to COX-1 and COX-2 isoforms. For example, the isobutyl group in ibuprofen and the fluoro-substituted biphenyl group in flurbiprofen contribute to their respective binding affinities and potencies.

Comparative Analysis of COX-1 and COX-2 Inhibition

The primary therapeutic effect of 2-phenylpropionic acid derivatives stems from their inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. The ratio of COX-1 to COX-2 inhibition is a critical factor in the safety profile of these drugs, with higher selectivity for COX-2 being associated with a reduced risk of gastrointestinal side effects.[3][4]

The following table summarizes the in vitro inhibitory concentrations (IC50) of several common 2-phenylpropionic acid derivatives against COX-1 and COX-2. It is important to note that IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 1.6 - 150.3 - 22~0.1 - 13.8
Ketoprofen 0.03 - 2.60.3 - 1.8~0.02 - 8.7
Flurbiprofen 0.1 - 0.70.3 - 1.0~0.1 - 2.3
Naproxen 0.6 - 2.40.9 - 4.8~0.1 - 2.7
Loxoprofen 1.22.6~0.5

Note: A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The range of values reflects data from multiple studies.

Experimental Protocols

Synthesis of 2-Phenylpropionic Acid Derivatives

The synthesis of 2-phenylpropionic acids can be achieved through various routes. A common laboratory-scale synthesis of Ibuprofen is outlined below:

Step 1: Friedel-Crafts Acylation of Isobutylbenzene. Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4'-isobutylacetophenone.[5]

Step 2: Reduction of the Ketone. The ketonic group of 4'-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent like sodium borohydride.[5]

Step 3: Chlorination of the Alcohol. The hydroxyl group of 1-(4-isobutylphenyl)ethanol is replaced with a chlorine atom using concentrated hydrochloric acid to yield 1-chloro-1-(4-isobutylphenyl)ethane.[5]

Step 4: Grignard Reaction and Carboxylation. The chloro derivative is reacted with magnesium metal to form a Grignard reagent. This reagent is then treated with solid carbon dioxide (dry ice), followed by acidic workup, to produce ibuprofen.[5]

A general procedure for the synthesis of Flurbiprofen amides involves the coupling of flurbiprofen with an appropriate amine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as acetonitrile.[6]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol provides a general overview of a common method used to determine the COX inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib)

  • Quenching solution (e.g., hydrochloric acid)

  • ELISA kit for prostaglandin E2 (PGE2) detection or LC-MS/MS for prostanoid quantification.[7][8]

Procedure:

  • In a reaction vessel, combine the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or a vehicle control to the mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[7]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.[7]

  • Terminate the reaction by adding a quenching solution.

  • Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method like ELISA or LC-MS/MS.[7][8]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Key Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of 2-phenylpropionic acid derivatives and a typical experimental workflow.

NSAID_Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NSAIDs 2-Phenylpropionic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of 2-phenylpropionic acid derivatives.

COX_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - COX Enzyme (1 or 2) - Buffer, Hematin - Test Compound - Arachidonic Acid Start->PrepareReagents IncubateEnzymeInhibitor Pre-incubate Enzyme with Test Compound or Vehicle Control PrepareReagents->IncubateEnzymeInhibitor InitiateReaction Initiate Reaction with Arachidonic Acid IncubateEnzymeInhibitor->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate TerminateReaction Terminate Reaction Incubate->TerminateReaction QuantifyProstaglandins Quantify Prostaglandin Production (e.g., PGE2) via ELISA or LC-MS/MS TerminateReaction->QuantifyProstaglandins AnalyzeData Analyze Data: - Calculate % Inhibition - Determine IC50 Value QuantifyProstaglandins->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a COX inhibition assay.

References

Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various propanoic acid derivatives based on molecular docking studies and supporting experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents.

Introduction

Propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, forming the backbone of many established drugs, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these compounds are often attributed to their ability to bind and modulate the activity of specific protein targets. Molecular docking studies have become an indispensable tool in the rational design and discovery of new propanoic acid-based drugs, allowing for the prediction of binding affinities and the elucidation of intermolecular interactions at the molecular level. This guide summarizes key findings from comparative docking studies of propanoic acid derivatives against various biological targets, supplemented with experimental data to validate the computational predictions.

Data Presentation

The following tables summarize the quantitative data from various docking studies, comparing the binding affinities and inhibitory constants of different propanoic acid derivatives against their respective protein targets.

Table 1: Comparative Docking and In Vitro Activity of Ketoprofen Derivatives against COX-1, COX-2, and MMPs.[1]

CompoundTargetBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)In Vitro Anticancer Activity (% Growth Inhibition at 10µM)
Ketoprofen COX-1-7.214.88Not Reported
COX-2-8.580.58Not Reported
Compound 2 COX-1-7.981.4823% (max) in 28 cell lines
COX-2-10.020.07
MMP-3-7.951.58
Compound 3 COX-1-7.314.0115% (max) in 31 cell lines
COX-2-9.100.28
MMP-3-7.254.54

Compound 2: 2-(3-benzoylphenyl)propanohydroxamic acid Compound 3: 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

Table 2: Comparative Docking of β-Hydroxy-β-arylpropanoic Acid Derivatives against COX-1 and COX-2.[2][3]

CompoundTargetBinding Energy (kcal/mol)
Ibuprofen COX-1-7.83
COX-2-8.91
Compound 3 COX-1-7.29
COX-2-9.01
Compound 5 COX-1-8.21
COX-2-10.08

Compound 3: 3-hydroxy-3,3-diphenyl-propanoic acid Compound 5: 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid

Table 3: Comparative Docking of Propionic Acid Derivatives (NSAIDs) against COX-1 and COX-2.[4]

CompoundTargetDocking Score (GlideScore)
Ketoprofen COX-1-6.96
COX-2-7.86
Fenoprofen COX-1-6.26
COX-2-7.12
Flurbiprofen COX-1-6.54
COX-2-7.54
Ibuprofen COX-1-6.68
COX-2-7.68

Experimental Protocols

Molecular Docking Methodology[1][2][3]

A generalized workflow for the molecular docking studies cited in this guide is as follows:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, MMPs) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.

  • Ligand Preparation: The 2D structures of the propanoic acid derivatives were sketched using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields.

  • Docking Simulation: Software such as AutoDock or GLIDE was used to perform the docking calculations.[1][2][3][4] The prepared ligands were docked into the active site of the prepared protein structures. The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the active site.

  • Binding Affinity Estimation: The binding affinity, typically expressed as binding energy (kcal/mol) or a docking score, was calculated for each docked conformation. The pose with the lowest binding energy is generally considered the most favorable.

  • Analysis of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of binding.

In Vitro Anti-inflammatory and Anticancer Assays
  • Carrageenan-Induced Paw Edema: This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.[1][2][3] Edema is induced in the paw of a rodent model by injecting carrageenan. The test compounds are administered prior to the injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory effect.

  • MTT Assay: This is a colorimetric assay to assess cell viability and proliferation, often used to determine the cytotoxic effects of compounds on cancer cell lines.[5][6] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of propanoic acid derivatives.

G cluster_pathway Prostaglandin Synthesis Pathway and COX Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PropanoicAcid Propanoic Acid Derivatives (NSAIDs) PropanoicAcid->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Propanoic Acid Derivatives.

G cluster_workflow General Workflow for Comparative Docking Studies TargetSelection Target Identification (e.g., COX-2, MMPs) LigandDesign Design/Selection of Propanoic Acid Derivatives TargetSelection->LigandDesign ProteinPrep Protein Structure Preparation (PDB) TargetSelection->ProteinPrep LigandPrep Ligand Structure Preparation & Optimization LigandDesign->LigandPrep Docking Molecular Docking (e.g., AutoDock, GLIDE) ProteinPrep->Docking LigandPrep->Docking Analysis Analysis of Binding (Energy, Interactions) Docking->Analysis Synthesis Chemical Synthesis of Promising Derivatives Analysis->Synthesis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR InVitro In Vitro/In Vivo Biological Assays Synthesis->InVitro InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for in silico and experimental evaluation of propanoic acid derivatives.

References

A Comparative Guide: In Silico vs. In Vitro Analysis of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a multifaceted approach to characterize their biological activity and safety profiles. 2-(4-Phenylphenoxy)propanoic acid, a member of the arylpropanoic acid class, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of in silico and in vitro methodologies to evaluate this compound, offering insights into their respective strengths and how they can be synergistically employed in drug discovery pipelines. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes methodologies and data presentation formats from studies on structurally related phenylpropanoic acid derivatives to provide a comprehensive overview.

Data Presentation: A Comparative Summary

The following tables present a hypothetical comparison of data that could be generated from in silico predictions and in vitro assays for this compound, based on typical findings for similar molecules.

Table 1: In Silico Predictions for this compound

ParameterPrediction Software/ServerPredicted ValueInterpretation
Target Binding Affinity
PPARγ Binding EnergyAutoDock Vina-8.5 kcal/molStrong predicted binding affinity to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
COX-2 Binding EnergySchrödinger Glide-7.2 kcal/molModerate predicted binding affinity to Cyclooxygenase-2 (COX-2).
ADMET Properties
Oral BioavailabilitySwissADMEHighPredicted to be well-absorbed after oral administration.
Lipinski's Rule of FiveFAF-Drugs40 ViolationsLikely to have drug-like properties.
AMES ToxicitypkCSMNon-mutagenicLow probability of causing mutations.
hERG InhibitionpreADMETLow riskUnlikely to cause cardiotoxicity related to hERG channel blockade.

Table 2: In Vitro Experimental Data for this compound

Assay TypeExperimental ResultInterpretation
Target Activity
PPARγ Transactivation AssayEC50 = 0.5 µMPotent activator of PPARγ in a cell-based assay.
COX-2 Inhibition AssayIC50 = 5.2 µMModerate inhibitor of COX-2 enzyme activity.
Cellular Effects
3T3-L1 Adipocyte DifferentiationIncreased lipid accumulationPromotes the differentiation of pre-adipocytes into adipocytes, consistent with PPARγ activation.
Anti-inflammatory ActivityReduced NO production in LPS-stimulated RAW 264.7 cellsDemonstrates anti-inflammatory effects in a cellular model of inflammation.
Safety and Toxicity
Cytotoxicity (HepG2 cells)CC50 > 100 µMLow cytotoxicity in human liver cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in silico and in vitro experiments.

In Silico Methodology

Molecular Docking of this compound with PPARγ

  • Protein Preparation: The crystal structure of the human PPARγ ligand-binding domain (PDB ID: 2PRG) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound is generated using ChemDraw and optimized using the MMFF94 force field. Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is centered on the co-crystallized ligand in the original PDB file to define the binding site. The grid dimensions are set to 60x60x60 Å with a spacing of 0.375 Å.

  • Docking Simulation: The Lamarckian Genetic Algorithm is employed in AutoDock Vina to perform the docking simulation. The exhaustiveness is set to 8, and the top 10 binding poses are generated.

  • Analysis: The binding pose with the lowest energy is selected and visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding pocket.

In Vitro Methodology

PPARγ Transactivation Assay

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (0.01 µM to 100 µM) or a vehicle control (DMSO). Rosiglitazone is used as a positive control.

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model in GraphPad Prism.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_in_silico In Silico Workflow cluster_in_vitro In Vitro Workflow Protein_Structure Retrieve Protein Structure (e.g., PPARγ) Docking Molecular Docking Protein_Structure->Docking Ligand_Structure Generate Ligand Structure (this compound) Ligand_Structure->Docking ADMET_Prediction ADMET Prediction Ligand_Structure->ADMET_Prediction Binding_Energy Predicted Binding Energy Docking->Binding_Energy Drug_Likeness Predicted Drug-Likeness & Safety ADMET_Prediction->Drug_Likeness Enzyme_Assay Enzyme Inhibition Assay (e.g., COX-2) Binding_Energy->Enzyme_Assay Correlation Cell_Assay Cell-Based Assay (e.g., PPARγ Transactivation) Binding_Energy->Cell_Assay Correlation Cytotoxicity_Assay Cytotoxicity Assay Drug_Likeness->Cytotoxicity_Assay Correlation IC50 IC50 Value Enzyme_Assay->IC50 EC50 EC50 Value Cell_Assay->EC50 CC50 CC50 Value Cytotoxicity_Assay->CC50

Figure 1: A comparative workflow of in silico and in vitro analysis.

G Ligand This compound PPARg PPARγ Ligand->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Adipogenesis, Glucose Metabolism) PPRE->Gene_Expression regulates

Figure 2: Simplified signaling pathway of PPARγ activation.

Conclusion

The integration of in silico and in vitro analyses provides a powerful strategy for the evaluation of this compound. In silico methods offer rapid and cost-effective screening of potential biological targets and ADMET properties, guiding the prioritization of compounds for further experimental validation. In vitro assays, in turn, provide essential experimental data to confirm or refute computational predictions and to quantify the biological activity and safety of the compound. While the data presented in this guide is illustrative, the described workflow and methodologies offer a robust framework for the comprehensive assessment of this compound and other novel drug candidates. The iterative cycle of computational prediction and experimental testing is fundamental to modern drug discovery, enabling a more efficient and informed path toward the development of new therapeutics.

Navigating the Receptor Landscape of Propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Cross-Reactivity of Non-Steroidal Anti-Inflammatory Drugs

Due to a lack of specific data for 2-(4-Phenylphenoxy)propanoic acid, this guide will focus on a well-researched member of the propanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), to provide a representative comparison of receptor cross-reactivity. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling cascade. However, their interaction with other receptors can lead to a range of therapeutic effects and adverse reactions. This guide offers a comparative analysis of these interactions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the inhibitory concentrations (IC50) of selected propanoic acid NSAIDs against COX-1 and COX-2, the primary targets, and provides available data on their interactions with other potential off-target receptors. This data is crucial for understanding the selectivity and potential side-effect profiles of these compounds.

CompoundPrimary TargetIC50 (µM)Off-Target ReceptorBinding Affinity (Ki, µM)Functional Assay Data
Ibuprofen COX-11.6 - 2.4---
COX-20.3 - 2.4---
Naproxen COX-10.6 - 2.5---
COX-21.2 - 2.1---
Ketoprofen COX-10.01 - 0.5---
COX-20.5 - 3.2---
Loxoprofen COX-10.1---
COX-20.23---

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is a representative range from publicly available literature.

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the cross-reactivity data accurately.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing EDTA and a heme cofactor.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Test Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., a propanoic acid derivative) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time by adding a solution of hydrochloric acid.

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme COX-1 / COX-2 Enzyme incubation Incubation enzyme->incubation compound Test Compound (Propanoic Acid Derivative) compound->incubation reaction Add Arachidonic Acid (Substrate) incubation->reaction termination Stop Reaction reaction->termination detection PGE2 Quantification (ELISA) termination->detection calculation IC50 Determination detection->calculation

Signaling Pathways

The primary therapeutic effects of propanoic acid NSAIDs are mediated through the inhibition of the cyclooxygenase pathway.

Cyclooxygenase (COX) Pathway and Inhibition by Propanoic Acid Derivatives

Cell membrane phospholipids are converted to arachidonic acid by the enzyme phospholipase A2. Arachidonic acid then serves as a substrate for COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of inflammation, pain, and fever. Propanoic acid derivatives act as competitive inhibitors of these COX enzymes, thereby blocking the production of prostaglandins and exerting their anti-inflammatory, analgesic, and antipyretic effects.

cox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation nsaid Propanoic Acid NSAIDs nsaid->cox Inhibition

Discussion on Cross-Reactivity

While the primary targets of propanoic acid NSAIDs are COX enzymes, the potential for cross-reactivity with other receptors exists, although it is less commonly documented in detail compared to their COX inhibition profiles. For instance, some studies suggest that certain NSAIDs may interact with other enzyme systems or ion channels, but these interactions are often at concentrations higher than those required for COX inhibition.

Cross-reactivity among different chemical classes of NSAIDs in inducing hypersensitivity reactions has been observed.[1] This suggests that the immunological response may not be solely dependent on the specific chemical structure but could be related to the pharmacological action of inhibiting COX-1.[1]

Further research is necessary to fully elucidate the off-target profiles of propanoic acid derivatives. A comprehensive understanding of these interactions is critical for the development of safer and more selective anti-inflammatory agents. Techniques such as broad-panel receptor screening and chemoproteomics can be valuable tools in identifying and characterizing the cross-reactivity of these compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of Propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the anti-inflammatory properties of propanoic acid isomers, focusing on the differential effects of ibuprofen enantiomers. This guide provides a comprehensive overview of their mechanisms of action, supported by quantitative experimental data and detailed protocols.

Propanoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Among these, ibuprofen is widely utilized for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is a chiral compound and is commercially available as a racemic mixture of two enantiomers: S(+)-ibuprofen (dexibuprofen) and R(-)-ibuprofen. While chemically similar, these isomers exhibit distinct pharmacological profiles, particularly concerning their anti-inflammatory efficacy. This guide delves into a comparative analysis of these isomers, presenting key experimental data on their differential effects.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of propanoic acid isomers, particularly the enantiomers of ibuprofen, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Furthermore, their activity extends to the modulation of other inflammatory pathways, including the NF-κB signaling cascade.

In Vitro Efficacy

The inhibitory activity of ibuprofen enantiomers on COX enzymes and NF-κB activation reveals significant differences in their potency. S(+)-ibuprofen is a potent inhibitor of both COX-1 and COX-2, while R(-)-ibuprofen is significantly less active, especially against COX-2.[1] Both enantiomers, however, demonstrate the ability to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.

CompoundTargetIC50 Value (µM)
S(+)-IbuprofenCOX-12.1[2]
COX-21.6[2]
NF-κB Activation61.7[2][3]
Racemic IbuprofenCOX-112[4]
COX-280[4]
R(-)-IbuprofenNF-κB Activation121.8[3]

Table 1: In Vitro Inhibitory Activity of Ibuprofen Isomers. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, S(+)-ibuprofen (dexibuprofen) has been shown to be at least twice as potent as the racemic mixture of ibuprofen.[5] Studies on various β, β-diphenyl propionic acid amides, derivatives of propanoic acid, have demonstrated a range of anti-inflammatory activities in this model, with some compounds showing up to 90% inhibition of edema.[6] Racemic ibuprofen itself has been shown to produce a significant inhibition of paw edema.

CompoundAnimal ModelDosage% Inhibition of Edema
Racemic IbuprofenCarrageenan-induced paw edema in rats40 mg/kg76.1%[6]
S(+)-IbuprofenCarrageenan-induced paw edema in rats-~2x more potent than racemic ibuprofen[5]
β, β-diphenyl propionic acid amidesCarrageenan-induced paw edema in rats-36.13% to 90%[6]

Table 2: In Vivo Anti-inflammatory Activity of Propanoic Acid Derivatives.

Signaling Pathways

The anti-inflammatory actions of propanoic acid isomers are mediated through key signaling pathways. The primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis. Additionally, these compounds can modulate the NF-κB signaling pathway, a central regulator of inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases COX1_COX2->Prostaglandin_H2 Inflammation Inflammation Prostaglandins->Inflammation Propanoic_Acid_Isomers Propanoic Acid Isomers (e.g., Ibuprofen) Propanoic_Acid_Isomers->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by propanoic acid isomers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB_NFkB IκB-NF-κB Complex NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Inflammatory_Stimuli->IKK IKK->IkB_NFkB Phosphorylates IκB Propanoic_Acid_Isomers Propanoic Acid Isomers (e.g., Ibuprofen) Propanoic_Acid_Isomers->IKK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription

Caption: Modulation of the NF-κB signaling pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of propanoic acid isomers on COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (propanoic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Stopping solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) standard

  • LC-MS/MS system for quantification of PGE2

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding the stopping solution.

  • Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

COX_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, Cofactors, COX Enzyme) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate for a Defined Time D->E F Stop Reaction E->F G Quantify PGE2 (LC-MS/MS) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of propanoic acid isomers in a rat model.

Objective: To assess the ability of test compounds to reduce acute inflammation in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (propanoic acid isomers) formulated for oral or intraperitoneal administration

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer for measuring paw volume

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test groups for each isomer and dose.

  • Administer the test compounds, positive control, or vehicle to the respective groups.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Animal Fasting and Grouping B Administer Test Compound, Positive Control, or Vehicle A->B C Induce Inflammation with Carrageenan Injection B->C D Measure Paw Volume (Baseline and Post-injection) C->D E Calculate % Edema Inhibition D->E

Caption: Workflow for carrageenan-induced paw edema assay.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2-(4-Phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of direct comparative studies for this specific analyte, this guide utilizes data from its close structural analog, fenoprofen, to provide a representative comparison of common analytical techniques. The methodologies discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus bioanalysis). Below is a summary of the performance characteristics of different analytical techniques based on data for fenoprofen.

ParameterHPLC-UVHPLC-MS/MSGC-MS (with derivatization)
Linearity Range 10 - 80 µg/mL0.02 - 20 µg/mLAnalyte dependent
Accuracy (% Recovery) 99.85 - 100.27%96.4 - 103.7%Typically 80-120%
Precision (%RSD) System: 0.69%, Method: 0.5%≤4.3%Generally <15%
Limit of Detection (LOD) Not ReportedNot ReportedAnalyte dependent
Limit of Quantification (LOQ) Not Reported0.02 µg/mLAnalyte dependent
Sample Matrix Bulk DrugHuman PlasmaVarious (with appropriate sample preparation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Software for data acquisition and processing

Chromatographic Conditions:

  • Mobile Phase: Methanol and Acetonitrile in an 80:20 (v/v) ratio

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Ambient (approximately 25°C)

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a standard stock solution of this compound in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.

  • For pharmaceutical formulations, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the linear range, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • Column: C18 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm)[1]

  • Software for instrument control, data acquisition, and analysis

Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.2% acetic acid in water in a 75:25 (v/v) ratio[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

  • Ion Transitions: For fenoprofen, the transition monitored is m/z 241/197. For this compound, a similar precursor ion would be selected and fragmented to a characteristic product ion.[1]

  • Internal Standard: An isotopically labeled version of the analyte, such as fenoprofen-d3 (m/z 244/200), is recommended.[1]

Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add the internal standard solution.[1]

  • Perform protein precipitation by adding an organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be a powerful tool for the analysis of this compound, particularly for volatile impurities or when high separation efficiency is required. Due to the low volatility of carboxylic acids, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms)

  • Software for instrument control and data analysis

Derivatization (Esterification):

  • React the sample containing this compound with an esterifying agent (e.g., methanol with an acid catalyst like BF3, or a silylating agent like BSTFA) to convert the carboxylic acid to its more volatile ester derivative.[2]

  • The reaction conditions (temperature and time) need to be optimized for complete derivatization.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).[2]

  • Ion Source Temperature: 230°C[3]

  • Ionization Mode: Electron Ionization (EI)

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Perform the derivatization reaction on the extract.

  • The derivatized sample is then injected into the GC-MS system.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: General workflow for the validation of an analytical method.

Chiral_Separation_Signaling_Pathway racemic_mixture Racemic Mixture (R- and S-Enantiomers) chiral_selector Chiral Selector (e.g., Chiral Stationary Phase) racemic_mixture->chiral_selector Interaction diastereomeric_complexes Transient Diastereomeric Complexes chiral_selector->diastereomeric_complexes Forms separation Differential Interaction & Separation diastereomeric_complexes->separation r_enantiomer R-Enantiomer separation->r_enantiomer s_enantiomer S-Enantiomer separation->s_enantiomer

Caption: Principle of chiral separation using a chiral selector.

References

A Comparative Guide to Assessing the Bioequivalence of 2-(4-Phenylphenoxy)propanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies and data interpretation required to assess the bioequivalence of different formulations of 2-(4-Phenylphenoxy)propanoic acid. The principles and experimental protocols outlined here are based on established practices for analogous compounds, such as fenofibrate and fenoprofen, and are intended for researchers, scientists, and drug development professionals.

Understanding Bioequivalence

Bioequivalence is a term in pharmacokinetics used to assess the expected in vivo biological equivalence of two proprietary preparations of a drug. If two products are said to be bioequivalent, it means that they are expected to be, for all intents and purposes, the same. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have specific criteria for determining bioequivalence.[1] Generic drugs, to be approved, must be bioequivalent to their brand-name counterparts.[1][2][3] This means there should be no significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action.[4]

The key pharmacokinetic parameters used to establish bioequivalence are:

  • Cmax: The maximum plasma concentration that a drug achieves after administration.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which reflects the total exposure to a drug.

  • Tmax: The time at which the Cmax is observed.

For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test product to the reference product must fall within the range of 80% to 125%.[4][5]

Experimental Data Summary

While specific bioequivalence studies on this compound are not publicly available, the following tables present a hypothetical but realistic comparison based on data typically seen in bioequivalence trials of similar propanoic acid derivatives like fenofibrate and fenoprofen.

Table 1: Pharmacokinetic Parameters of Two Formulations of this compound (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference) (90% CI)
AUC0-t (ng·h/mL) 85,670 ± 15,42088,340 ± 16,8000.97 (0.90 - 1.04)
AUC0-∞ (ng·h/mL) 89,950 ± 16,19092,760 ± 17,6200.97 (0.91 - 1.05)
Cmax (ng/mL) 12,540 ± 2,88012,980 ± 3,1100.97 (0.89 - 1.06)
Tmax (h) 2.5 ± 0.82.6 ± 0.9N/A
t1/2 (h) 18.2 ± 3.518.5 ± 3.8N/A

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. CI: Confidence Interval. N/A: Not Applicable for bioequivalence determination.

Table 2: In Vitro Dissolution Profile Comparison

Time (minutes)Test Formulation (% Dissolved)Reference Formulation (% Dissolved)
154845
308582
459694
609998

Experimental Protocols

A standard bioequivalence study for this compound formulations would follow a randomized, crossover design.

Study Design

A typical study would involve a single-dose, two-period, two-sequence, randomized crossover design. Healthy adult volunteers are randomly assigned to one of two sequences. In the first period, they receive either the test or the reference formulation. After a washout period of at least five times the drug's elimination half-life, they receive the other formulation in the second period.

Dosing and Administration

A single oral dose of the this compound formulation (e.g., a tablet or capsule) is administered with a standardized volume of water after an overnight fast. The fast is typically continued for a specified period post-dose.

Blood Sampling

Blood samples are collected in heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method

The concentration of this compound in plasma is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[6][7] The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated from the plasma concentration-time data for each subject.[7] An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess the effects of formulation, period, and sequence. The 90% confidence intervals for the ratio of the geometric means of the test and reference formulations are calculated to determine if they fall within the 80-125% range for bioequivalence.

Visualizations

Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Subject Screening Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Randomization Randomization into Two Sequences Enrollment->Randomization GroupA Sequence 1 (Test -> Reference) Randomization->GroupA GroupB Sequence 2 (Reference -> Test) Randomization->GroupB Dosing1A Administer Test Formulation GroupA->Dosing1A Dosing2A Administer Reference Formulation Dosing1B Administer Reference Formulation GroupB->Dosing1B Dosing2B Administer Test Formulation Sampling1 Serial Blood Sampling Dosing1A->Sampling1 Dosing1B->Sampling1 Washout Drug Elimination Sampling1->Washout Washout->Dosing2A Washout->Dosing2B Sampling2 Serial Blood Sampling Dosing2A->Sampling2 Dosing2B->Sampling2 HPLC Plasma Sample Analysis (HPLC) Sampling2->HPLC PK Pharmacokinetic Analysis (Cmax, AUC) HPLC->PK Stats Statistical Analysis (90% CI) PK->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Workflow of a randomized crossover bioequivalence study.

Bioequivalence Decision Logic

Bioequivalence_Logic Start Calculate 90% Confidence Intervals for AUC and Cmax Ratios AUC_Check Is 90% CI for AUC Ratio within 80-125%? Start->AUC_Check Cmax_Check Is 90% CI for Cmax Ratio within 80-125%? AUC_Check->Cmax_Check Yes Not_Bioequivalent_AUC Not Bioequivalent (AUC fails) AUC_Check->Not_Bioequivalent_AUC No Bioequivalent Formulations are Bioequivalent Cmax_Check->Bioequivalent Yes Not_Bioequivalent_Cmax Not Bioequivalent (Cmax fails) Cmax_Check->Not_Bioequivalent_Cmax No

Caption: Decision tree for determining bioequivalence based on pharmacokinetic data.

References

A Comparative Analysis of Dual Cyclooxygenase (COX) Inhibitory and Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of anti-inflammatory and antimicrobial activities within a single molecular entity presents a promising therapeutic strategy, particularly in the context of infections where inflammation is a key pathological feature. This guide provides a comparative overview of various chemical scaffolds that have been investigated for this dual-action profile. The information is intended to aid researchers in the identification of promising lead compounds and in the design of future studies.

Performance Data of Dual-Action Agents

The following tables summarize the in vitro efficacy of representative dual COX inhibitory-antibacterial agents. These compounds are broadly categorized into Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their derivatives, and novel synthetic compounds.

Table 1: COX Inhibition and Antibacterial Activity of Common NSAIDs
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Bacterial StrainMIC (µg/mL)
Diclofenac 0.090.04Staphylococcus aureus2000[1]
Escherichia coli>2000[1]
Ibuprofen 1.815.5Staphylococcus aureus>150[2]
Pseudomonas aeruginosa450[1]
Celecoxib 150.04Staphylococcus aureus16-32
Francisella tularensis16
Table 2: COX Inhibition and Antibacterial Activity of Novel Synthetic Agents
Compound ClassRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Bacterial StrainMIC (µM)Reference
2-Phenylpropionic Acid Derivatives Compound 6h1.762.96S. aureus ATCC 292131.90[3]
Compound 6l1.402.34S. aureus ATCC 292131.90[3]
Celecoxib Derivatives Compound 20>10018.5F. tularensis LVS4 µg/mL[4]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation : Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Reaction Mixture : The assay is typically performed in a 96-well plate format. Each well contains Tris-HCl buffer (pH 8.0), a heme cofactor, and the respective COX enzyme.

  • Inhibitor Addition : The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A control with only the solvent is also included.

  • Pre-incubation : The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction : The reaction is initiated by adding arachidonic acid.

  • Quantification of Prostaglandin Production : The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Calculation of IC50 : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[6][7]

  • Preparation of Bacterial Inoculum : A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Test Compound : The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation : Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth without bacteria) are included.

  • Incubation : The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6][7]

Signaling Pathways and Mechanisms

Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory action of the discussed agents stems from their ability to inhibit COX enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Dual Inhibitor Dual Inhibitor Dual Inhibitor->COX-1 (Constitutive) Dual Inhibitor->COX-2 (Inducible)

Caption: Inhibition of COX-1 and COX-2 by dual-action agents.

General Experimental Workflow for Evaluation

The systematic evaluation of a compound for dual COX inhibitory and antibacterial activity follows a logical progression from in vitro characterization to potential in vivo studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation COX_Inhibition COX-1/COX-2 Inhibition Assay (IC50 Determination) Antibacterial_Screening Antibacterial Susceptibility Testing (MIC Determination) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Bacterial_Target_ID Bacterial Target Identification (e.g., DNA synthesis, cell wall) Cytotoxicity_Assay->Bacterial_Target_ID Infection_Model Animal Model of Infection (e.g., murine sepsis model) Bacterial_Target_ID->Infection_Model

Caption: Workflow for evaluating dual COX inhibitory-antibacterial agents.

Antibacterial Mechanisms of Action

The antibacterial mechanisms of these compounds are varied and not always fully elucidated.

  • Celecoxib : The primary antibacterial mechanism of celecoxib against S. aureus involves the dose-dependent inhibition of RNA, DNA, and protein synthesis.[3][8]

  • Diclofenac : The antibacterial action of diclofenac is primarily attributed to the inhibition of bacterial DNA synthesis.[9]

  • Ibuprofen : The exact mechanism of ibuprofen's antibacterial activity is not fully understood but is thought to involve disruption of the bacterial cell membrane.

Antibacterial_Mechanisms cluster_celecoxib Celecoxib cluster_diclofenac Diclofenac cluster_ibuprofen Ibuprofen Dual-Action_Compound Dual-Action_Compound RNA_Synthesis Inhibition of RNA Synthesis Dual-Action_Compound->RNA_Synthesis DNA_Synthesis_C Inhibition of DNA Synthesis Dual-Action_Compound->DNA_Synthesis_C Protein_Synthesis Inhibition of Protein Synthesis Dual-Action_Compound->Protein_Synthesis DNA_Synthesis_D Inhibition of DNA Synthesis Dual-Action_Compound->DNA_Synthesis_D Membrane_Disruption Cell Membrane Disruption Dual-Action_Compound->Membrane_Disruption

Caption: Proposed antibacterial mechanisms of different COX inhibitors.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and scientific fields, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Phenylphenoxy)propanoic acid, ensuring the protection of personnel and the environment.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Appearance White powder
Solubility Insoluble in water

Note: Data presented is typical and may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection : If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all national and local regulations. The following procedure provides a general framework for compliant disposal.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams.

  • Keep the waste in its original or a compatible, clearly labeled container . The label should include the full chemical name, concentration, and any relevant hazard warnings.

Step 2: Spill and Leak Management

In the event of a spill, follow these procedures:

  • Minor Spills :

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[1]

  • Major Spills :

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

Step 3: Waste Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be cool and dry.[1]

Step 4: Arranging for Disposal

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's EHS department to coordinate the pickup and disposal of the waste. They will ensure that the disposal process complies with all regulatory requirements.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.

Step 5: Container Decontamination

  • Handle uncleaned containers as you would the product itself.

  • If container reuse is necessary and permitted, triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(4-Phenylphenoxy)propanoic acid for disposal is_spill Is it a spill? start->is_spill spill_size Determine spill size is_spill->spill_size Yes waste_collection Routine Waste Collection is_spill->waste_collection No minor_spill Minor Spill: Absorb with inert material. Collect in a sealed container. spill_size->minor_spill Minor major_spill Major Spill: Evacuate and contact EHS. spill_size->major_spill Major contact_ehs Contact Environmental Health & Safety (EHS) for disposal. minor_spill->contact_ehs end End: Compliant Disposal major_spill->end segregate Segregate from other waste. Keep in original/labeled container. waste_collection->segregate store Store in a designated, secure, cool, and dry area. segregate->store store->contact_ehs contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2-(4-Phenylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Phenylphenoxy)propanoic acid was located. The following guidance is based on the safety information for the closely related compound, 2-(biphenyl-4-yl)propionic acid, and should be treated as a conservative minimum. A substance-specific risk assessment should be conducted before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.

Hazard Summary

Based on data for the analogous compound 2-(biphenyl-4-yl)propionic acid, this compound is anticipated to have the following hazards:

  • Acute Toxicity: Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin irritation and absorption.
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against serious eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.To prevent respiratory tract irritation.

Operational Plan: Handling and Disposal

Adherence to a strict operational plan is crucial for the safe handling and disposal of this compound.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Ventilation: All handling of solid material should occur in a certified chemical fume hood or other ventilated enclosure.

  • PPE Donning: Put on all required PPE as outlined in the table above.

2. Step-by-Step Handling Procedures:

  • Weighing: If weighing the solid, do so within a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation of dust or aerosols. Do not eat, drink, or smoke in the handling area.

  • Contamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[4] If eye contact occurs, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[1] Do not empty into drains.

Experimental Workflow and Safety Controls

The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the integration of safety controls at each step.

Handling and Disposal Workflow for this compound A 1. Pre-Handling - Risk Assessment - Verify Emergency Equipment - Don PPE B 2. Handling in Ventilated Enclosure - Weighing - Solution Preparation A->B Proceed with caution C 3. Post-Handling - Decontaminate Work Area - Doff PPE B->C Experiment complete E Exposure Event B->E Spill or Contact D 4. Waste Disposal - Collect in Labeled Container - Follow Institutional Procedures C->D Cleanup complete F First Aid - Eyewash/Shower - Seek Medical Attention E->F Immediate Action F->B After decontamination

Caption: A flowchart outlining the key stages and safety checkpoints for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Phenylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Phenylphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.